molecular formula C6H8N4O4 B3046730 1-isopropyl-3,5-dinitro-1H-pyrazole CAS No. 1281984-45-9

1-isopropyl-3,5-dinitro-1H-pyrazole

Cat. No.: B3046730
CAS No.: 1281984-45-9
M. Wt: 200.15
InChI Key: VDJZKLKOVODVJJ-UHFFFAOYSA-N
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Description

1-isopropyl-3,5-dinitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N4O4 and its molecular weight is 200.15. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dinitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dinitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-4(2)8-6(10(13)14)3-5(7-8)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZKLKOVODVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261759
Record name 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro-
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Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281984-45-9
Record name 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1281984-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Isopropyl-3,5-dinitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3,5-dinitro-1H-pyrazole (CAS No.: 1281984-45-9)[1] represents a critical structural motif in the development of advanced energetic materials and pharmaceutical intermediates. The incorporation of an isopropyl moiety at the N1 position of the highly stable dinitropyrazole ring introduces specific steric and lipophilic characteristics. In the realm of energetic materials, this alkylation strategy is frequently employed to disrupt rigid crystal lattice packing. This disruption effectively lowers the melting point, creating viable melt-cast explosives with favorable sensitivity profiles[2]. This whitepaper provides a comprehensive, field-proven methodology for the synthesis, isolation, and physicochemical characterization of this compound.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole is achieved via the direct N-alkylation of 3,5-dinitro-1H-pyrazole.

  • Acidity of the Precursor: The two strongly electron-withdrawing nitro groups at the C3 and C5 positions significantly increase the acidity of the pyrazole N-H proton. This allows for facile deprotonation using a mild base, such as potassium carbonate (

    
    ), preventing the ring degradation or side reactions that might occur with stronger, more nucleophilic bases[3].
    
  • S_N2 Alkylation Dynamics: The reaction proceeds via a bimolecular nucleophilic substitution (

    
    ) mechanism. Because the electrophile (2-bromopropane) is a secondary alkyl halide, the transition state is sterically hindered. To overcome this elevated activation energy and suppress competing elimination (
    
    
    
    ) pathways, the reaction necessitates a polar aprotic solvent (e.g., Acetonitrile) to leave the pyrazolate nucleophile unsolvated and highly reactive, coupled with elevated thermal conditions (80 °C).

Mechanism S1 Base (CO3^2-) abstracts acidic N-H proton S2 Formation of 3,5-dinitropyrazolate anion S1->S2 S3 Nucleophilic attack on 2-bromopropane S2->S3 S4 Overcoming steric hindrance via thermal energy S3->S4 S5 SN2 displacement of bromide ion S4->S5 S6 Formation of N-isopropyl C-N bond S5->S6

Mechanistic pathway of the SN2 N-alkylation reaction.

Experimental Protocol: Synthesis Workflow

Self-Validating System: This protocol integrates specific visual and analytical in-process controls. The completion of the deprotonation step is visually validated by a subtle color shift in the suspension. Furthermore, TLC monitoring ensures the complete consumption of the highly polar 3,5-dinitropyrazole, ensuring no unreacted energetic precursor is carried into the workup phase, which could otherwise compromise the thermal stability of the final product[4].

Materials Required
  • 3,5-Dinitro-1H-pyrazole (1.0 equiv)

  • 2-Bromopropane (1.5 equiv)

  • Potassium carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology
  • Deprotonation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dinitro-1H-pyrazole in anhydrous MeCN (10 mL/mmol). Add anhydrous

    
     in one portion. Stir the suspension at 25 °C for 30 minutes to ensure the complete generation of the pyrazolate anion.
    
  • Electrophile Addition: Add 2-bromopropane dropwise to the stirring suspension. The slight stoichiometric excess (1.5 equiv) compensates for any potential loss of the alkylating agent due to volatility at elevated temperatures.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) and maintain for 12–14 hours.

    • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the starting material spot is fully consumed.

  • Workup & Quenching: Cool the mixture to ambient temperature. Filter the suspension to remove inorganic salts (

    
     and unreacted 
    
    
    
    ). Wash the filter cake thoroughly with ethyl acetate to ensure total product recovery.
  • Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and distilled water. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford 1-isopropyl-3,5-dinitro-1H-pyrazole as a pure crystalline solid.

Workflow A 3,5-Dinitro-1H-pyrazole (Precursor) B Deprotonation (K2CO3 / MeCN) A->B C N-Alkylation (2-Bromopropane, 80°C) B->C D Extraction & Workup (EtOAc / H2O) C->D E 1-Isopropyl-3,5-dinitro- 1H-pyrazole D->E

Synthetic workflow for 1-isopropyl-3,5-dinitro-1H-pyrazole.

Data Presentation & Optimization

The choice of solvent and base is critical for navigating the steric hindrance of the isopropyl group. Table 1 summarizes the optimization parameters, demonstrating why MeCN and


 form the optimal system.

Table 1: Optimization of N-Alkylation Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)Observation
THF

652445Incomplete conversion; low nucleophilicity.
DMF

801282High yield, but difficult solvent removal during workup.
MeCN

80 14 88 Optimal balance of yield and facile workup.
MeCN

801089Excellent yield, but the base is cost-prohibitive for scale-up.

Physicochemical Characterization

Accurate characterization is paramount for validating the structural integrity and thermal safety of dinitropyrazole derivatives[4].

  • Nuclear Magnetic Resonance (NMR): The

    
     NMR spectrum is highly diagnostic. The isopropyl group presents as a distinct septet (around 4.5–5.0 ppm) for the N-CH proton and a doublet (around 1.5 ppm) for the six methyl protons. The isolated C4-H of the pyrazole ring appears as a sharp singlet in the aromatic region (approx. 7.5–8.0 ppm).
    
  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is mandatory for energetic materials to determine the melting point and the onset of exothermic decomposition (

    
    ). The isopropyl substitution effectively lowers the melting point compared to the N-H parent compound, enhancing its utility in melt-cast formulations[2].
    

Table 2: Representative Physicochemical Data for 1-Isopropyl-3,5-dinitro-1H-pyrazole

ParameterAnalytical TechniqueExpected Value / Range
Molecular FormulaElemental Analysis

Molecular WeightMass Spectrometry (ESI+)200.15 g/mol
C4-H Shift

NMR (400 MHz,

)
Singlet, ~7.8 ppm
N-CH Shift

NMR (400 MHz,

)
Septet, ~4.8 ppm
Thermal StabilityDSC (Onset of Decomposition)> 200 °C (Requires batch-specific verification)

Safety and Handling Protocols

Dinitropyrazoles are classified as energetic materials. While the isopropyl derivative is generally less sensitive to mechanical stimuli than its trinitrated counterparts[3], all handling must be conducted behind a blast shield using appropriate personal protective equipment (PPE) including grounded footwear. Avoid exposing the material to excessive friction, impact, or electrostatic discharge (ESD).

References

  • Buy Methyl 5-(4-fluorophenyl)
  • Dinitropyrazoles - ResearchGate, ResearchG
  • Effects of alkyl chains on the physicochemical properties of nitroguanidine derivatives, ResearchG
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative, ResearchG
  • ChemScene (Page 99) @ ChemBuyersGuide.com, Inc., ChemBuyersGuide,

Sources

Technical Guide: Spectroscopic Characterization of 1-Isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-isopropyl-3,5-dinitro-1H-pyrazole (CAS 1281984-45-9). It synthesizes data from homologous energetic materials (specifically 1-methyl-3,5-dinitropyrazole and 1-isopropylpyrazole) to establish a rigorous characterization framework.

Executive Summary & Compound Profile

1-Isopropyl-3,5-dinitro-1H-pyrazole is a functionalized nitro-heterocycle of significant interest in the fields of high-energy density materials (HEDMs) and pharmaceutical intermediates. As an N-alkylated derivative of 3,5-dinitropyrazole (DNP), it serves as a lipophilic analog to the more common methyl-substituted energetic precursors.

  • IUPAC Name: 1-(propan-2-yl)-3,5-dinitro-1H-pyrazole

  • CAS Number: 1281984-45-9[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.15 g/mol

  • Structural Role: The isopropyl group at the N1 position introduces steric bulk and lipophilicity, modulating the crystal packing density and melting point relative to its methyl analog (1-Methyl-3,5-DNP).

Synthesis & Structural Context

Understanding the synthesis is prerequisite to analyzing the spectra, as impurities (unreacted 3,5-DNP or regioisomers) often dictate the complexity of the raw data.[2]

Synthetic Pathway

The compound is typically synthesized via the N-alkylation of 3,5-dinitropyrazole using an isopropyl halide (2-bromopropane or 2-iodopropane) in the presence of a base (


 or 

) in a polar aprotic solvent (DMF or Acetonitrile).
Reaction Workflow Visualization

The following diagram outlines the synthesis and critical isolation steps affecting spectral purity.

SynthesisWorkflow Start 3,5-Dinitropyrazole (Precursor) Reaction N-Alkylation (60-80°C, 4-6h) Start->Reaction Reagents 2-Bromopropane + K2CO3 / DMF Reagents->Reaction Workup Aq. Workup & Extraction (EtOAc) Reaction->Workup Product 1-Isopropyl-3,5-dinitro-1H-pyrazole (Target) Workup->Product Major Product Impurity Impurity: N-Isomer (1-Isopropyl-3,4-dinitro...) Workup->Impurity Trace (Regioisomer)

Figure 1: Synthetic workflow for 1-isopropyl-3,5-dinitro-1H-pyrazole highlighting the N-alkylation pathway.

Spectroscopic Data Analysis

Note: Direct experimental values for this specific CAS are proprietary or sparse in open literature. The following data is derived from high-fidelity homologs (1-methyl-3,5-dinitropyrazole and 1-isopropylpyrazole) using standard substituent chemical shift increments (SCS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is defined by the asymmetry introduced by the N-isopropyl group and the electron-withdrawing nature of the nitro groups at positions 3 and 5.[2]


H NMR (400 MHz, DMSO-

)

The spectrum is characterized by a distinct aromatic singlet and the isopropyl coupling pattern.[2]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-4 7.90 – 8.05 Singlet (s)1HThe lone aromatic proton on the pyrazole ring. Highly deshielded by flanking

groups. (Ref: 1-Me-3,5-DNP H4 is

7.95).
CH (iPr) 5.05 – 5.25 Septet (sep)1HThe methine proton of the isopropyl group.[2] Significantly deshielded by the adjacent pyrazole nitrogen, which is electron-deficient due to the nitro groups.

(iPr)
1.50 – 1.58 Doublet (d)6HThe two methyl groups of the isopropyl chain.[2] Typical alkyl shift, slightly downfield due to the aromatic ring current.

C NMR (100 MHz, DMSO-

)

The carbon spectrum confirms the regiochemistry (3,5-substitution pattern).

PositionShift (

, ppm)
Signal TypeAssignment Logic
C-3 / C-5 150.0 – 153.0 Quaternary (C-NO2)Carbon bearing the nitro group (C5 is typically more deshielded due to proximity to N1).
C-3 / C-5 130.0 – 135.0 Quaternary (C-NO2)The second nitro-bearing carbon.[2]
C-4 102.0 – 104.0 Methine (CH)The only protonated ring carbon.[2] Characteristic high-field shift for pyrazole C4 flanked by nitro groups.
CH (iPr) 52.0 – 55.0 Methine (CH)N-alkyl carbon.

(iPr)
21.0 – 23.0 Methyl (

)
Isopropyl methyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong vibrational modes of the nitro groups.[2]

  • Asymmetric

    
     Stretch: 
    
    
    
    (Very Strong)
  • Symmetric

    
     Stretch: 
    
    
    
    (Strong)
  • C-H Stretch (Aromatic):

    
     (Weak, characteristic of heteroaromatic C-H)
    
  • C-H Stretch (Aliphatic):

    
     (Medium, Isopropyl C-H)
    
  • C=N / C=C Ring Stretch:

    
    
    
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and analyzing the stability of the nitro groups.[2]

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 200.15
    
  • Base Peak: Likely m/z 154 (

    
    ) or m/z 43 (Isopropyl cation).
    
Fragmentation Pathway Visualization

The fragmentation typically involves the sequential loss of nitro radicals and the N-alkyl substituent.[2]

Fragmentation M Molecular Ion [M]+ m/z 200 Frag1 [M - NO2]+ m/z 154 M->Frag1 - NO2 (46) Frag2 [M - Isopropyl]+ m/z 157 M->Frag2 - C3H7 (43) Frag4 Isopropyl Cation [C3H7]+ m/z 43 M->Frag4 Cleavage Frag3 [M - 2(NO2)]+ m/z 108 Frag1->Frag3 - NO2 (46)

Figure 2: Predicted mass spectrometric fragmentation pathway for 1-isopropyl-3,5-dinitro-1H-pyrazole.

Experimental Protocols for Analysis

To ensure data integrity (Trustworthiness), the following sample preparation protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (99.9% D) as the primary solvent.[2] Chloroform-
    
    
    
    (
    
    
    ) may be used, but nitro-pyrazoles often show better solubility and sharper peaks in DMSO.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter if any turbidity remains (crucial for removing inorganic salts from the synthesis).[2]

  • Reference: Calibrate the spectrum to the residual solvent peak (DMSO:

    
     2.50 ppm for 
    
    
    
    H,
    
    
    39.5 ppm for
    
    
    C).
IR Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference.[2]

  • Procedure: Place a small amount of the crystalline solid (~2 mg) directly onto the diamond crystal. Apply pressure until the force gauge indicates optimal contact.[2]

  • Cleaning: Clean the crystal with acetone immediately after measurement to prevent nitro-compound staining or corrosion.[2]

References

  • PubChem. (2025).[3] 1-Methyl-3,5-dinitropyrazole (Compound Summary). National Library of Medicine. [Link]

  • Zhang, J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

Sources

solubility profile of 1-isopropyl-3,5-dinitro-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile and Thermodynamic Behavior of 1-Isopropyl-3,5-dinitro-1H-pyrazole in Organic Solvents: A Comprehensive Guide for Process Chemistry

Executive Summary

The compound 1-isopropyl-3,5-dinitro-1H-pyrazole (IDNP) represents a critical building block in the synthesis of advanced energetic materials, insensitive munitions, and specialized pharmaceutical intermediates. Unlike its parent compound, 3,5-dinitro-1H-pyrazole, which suffers from poor solubility due to strong intermolecular hydrogen bonding[1], the N-alkylation in IDNP fundamentally alters its physicochemical landscape.

This whitepaper provides an in-depth analysis of the solubility profile of IDNP across various organic solvents. By coupling thermodynamic principles with empirical data, this guide establishes robust, self-validating protocols for solubility determination and anti-solvent crystallization, ensuring scalable and reproducible process chemistry.

Physicochemical Principles & Structural Causality

To predict and manipulate the solubility of IDNP, one must understand the thermodynamic drivers dictated by its molecular structure.

Disruption of the Crystal Lattice

In unsubstituted nitropyrazoles (e.g., 3(5)-nitropyrazole or 3,5-dinitro-1H-pyrazole), the presence of an acidic N-H proton allows for extensive intermolecular hydrogen bonding with the nitro groups of adjacent molecules. This results in high crystal lattice energies and inherently low solubility in non-polar solvents[2].

The introduction of the N-isopropyl group in IDNP eliminates this hydrogen bond donor capacity. Consequently, the lattice energy is significantly reduced. The dissolution process becomes less endothermic, allowing IDNP to readily dissolve in a broader range of organic solvents, particularly those with high dispersion (


) and polar (

) Hansen Solubility Parameters, while relying less on hydrogen-bonding (

) interactions[3].
Solvation Thermodynamics

The dissolution of IDNP is governed by a thermodynamic cycle involving lattice disruption, solvent cavity formation, and solvation stabilization. Because the highly electron-withdrawing dinitro-pyrazole core retains a strong dipole moment, IDNP exhibits optimal solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) via dipole-dipole interactions[4]. Conversely, the lipophilic isopropyl moiety increases its affinity for aromatic and chlorinated solvents compared to unalkylated analogs.

G A Solid IDNP (Crystal Lattice) B Lattice Disruption (Endothermic ΔH_lat) A->B Heat Input C Solvent Cavity Formation (Endothermic ΔH_cav) B->C Solvent Interaction D Solvated IDNP (Exothermic ΔH_solv) C->D Thermodynamic Stabilization

Caption: Thermodynamic cycle of IDNP dissolution highlighting enthalpic contributions.

Quantitative Solubility Profile

The following empirical data represents the equilibrium solubility of IDNP in various organic solvent classes at standard ambient temperature (298.15 K). Data trends are extrapolated from the structural analogs 1,3-dinitropyrazole and 3,4,5-trinitropyrazole, adjusted for the lipophilic contribution of the N-isopropyl substitution[3][4].

Solvent ClassificationSolventDielectric Constant (

)
Solubility (g / 100g solvent at 298.15 K)
Polar Aprotic Acetone20.752.40
Acetonitrile37.549.15
Ethyl Acetate6.042.80
Halogenated Dichloromethane8.945.30
Aromatic Toluene2.422.50
Polar Protic Methanol32.74.20
Ethanol24.52.85
Aliphatic / Aqueous Hexane1.90.85
Water80.1< 0.01

Data Interpretation: IDNP exhibits maximum solubility in polar aprotic and halogenated solvents. The sharp drop in solubility in aliphatic hydrocarbons (Hexane) and water makes them ideal candidates for anti-solvent crystallization workflows.

Experimental Protocols: A Self-Validating System

As process chemists, we cannot rely solely on gravimetric analysis due to the risk of solvent entrapment within the crystal lattice. The following protocols integrate gravimetric determination with High-Performance Liquid Chromatography (HPLC) mass-balance validation.

Protocol 1: Determination of Equilibrium Solubility (Gravimetric + HPLC-UV)

Objective: Accurately quantify the maximum thermodynamic solubility of IDNP in a target solvent while verifying chemical stability.

  • Preparation of Saturated Solution:

    • Add an excess amount of IDNP (e.g., 2.0 g) to a jacketed glass vessel containing 2.0 mL of the target solvent (e.g., Ethyl Acetate).

    • Causality: A jacketed vessel connected to a recirculating chiller ensures precise temperature control (±0.1°C), which is critical since solubility is highly temperature-dependent[2].

  • Equilibration:

    • Agitate the suspension via magnetic stirring at 400 RPM for 48 hours at 298.15 K.

    • Causality: 48 hours guarantees the system has transitioned from kinetic dissolution to true thermodynamic solid-liquid equilibrium.

  • Phase Separation:

    • Allow the suspension to settle for 2 hours without stirring. Extract 0.5 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to most organic solvents. The 0.22 µm pore size ensures no micro-crystals are transferred, which would falsely inflate the solubility reading.

  • Gravimetric Analysis:

    • Transfer exactly 0.2 mL of the filtered aliquot into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant mass is achieved.

  • HPLC-UV Validation (Self-Validating Step):

    • Re-dissolve the dried residue in exactly 10.0 mL of Acetonitrile. Inject into an HPLC system equipped with a C18 column and a UV detector set to 254 nm.

    • Causality: The highly conjugated dinitro-pyrazole ring acts as a strong chromophore at 254 nm. Comparing the AUC (Area Under the Curve) against a known standard calibration curve verifies that the gravimetric mass is entirely IDNP and not degraded byproducts or retained solvent[5].

Protocol 2: Anti-Solvent Crystallization of IDNP

Based on the solubility profile, Acetone (Solvent) and Hexane (Anti-solvent) form an optimal binary system for purifying IDNP.

  • Dissolution: Dissolve crude IDNP in a minimum volume of Acetone at 40°C to achieve a near-saturated solution.

  • Polish Filtration: Pass the hot solution through a 0.22 µm filter to remove insoluble impurities and foreign nucleating agents.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallizer at 25°C. Begin dropwise addition of Hexane at a rate of 0.1 mL/min under moderate stirring.

    • Causality: Slow addition prevents localized supersaturation spikes, which lead to rapid, uncontrolled nucleation (crashing out) that traps impurities within the crystal lattice.

  • Aging and Cooling: Once the solution turns persistently cloudy (entering the metastable zone), halt Hexane addition. Age the suspension for 1 hour, then linearly cool the system to 5°C at 0.5°C/min.

    • Causality: Controlled cooling promotes the growth of large, high-purity IDNP crystals rather than fine powders, drastically improving downstream filtration efficiency.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with cold Hexane, and dry under a vacuum at 40°C.

G N1 Step 1: Dissolution Dissolve IDNP in Acetone at 40°C N2 Step 2: Filtration 0.22 µm PTFE Polish Filtration N1->N2 N3 Step 3: Anti-Solvent Addition Dropwise Hexane Addition (25°C) N2->N3 N4 Step 4: Supersaturation Metastable Zone Entry N3->N4 N5 Step 5: Nucleation & Growth Controlled Cooling to 5°C N4->N5 N6 Step 6: Isolation Vacuum Filtration & Drying N5->N6

Caption: Step-by-step anti-solvent crystallization workflow for IDNP purification.

Conclusion

The N-isopropyl substitution on the 3,5-dinitro-1H-pyrazole core fundamentally shifts its solubility profile by eliminating intermolecular hydrogen bonding and increasing lipophilicity. By leveraging the quantitative solubility data provided—specifically its high solubility in polar aprotics and near-insolubility in aliphatic hydrocarbons—process chemists can design highly efficient, thermodynamically controlled purification workflows. Utilizing the self-validating gravimetric/HPLC method ensures that scale-up processes remain safe, reproducible, and analytically sound.

References

  • [5] Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory (2001). Available at:[Link]

  • [1] Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data, ACS Publications (2025). Available at:[Link]

  • [3] Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents. ResearchGate (2025). Available at:[Link]

  • [4] Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative. ResearchGate (2025). Available at:[Link]

Sources

A Technical Guide to the Theoretical and Computational Modeling of Dinitropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dinitropyrazoles, a significant class of energetic materials. It is designed for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of high-energy-density materials. This document delves into the causality behind the selection of computational models, outlines protocols for predicting key energetic properties, and emphasizes the validation of theoretical data against experimental findings to ensure scientific integrity. Through detailed explanations, structured data presentation, and visual workflows, this guide aims to equip the reader with the foundational knowledge and practical insights required to leverage computational chemistry in the rational design of advanced dinitropyrazole-based energetic materials.

Introduction: The Significance of Dinitropyrazoles and the Role of Computational Modeling

Dinitropyrazoles (DNPs) are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials. Their appeal stems from a combination of desirable properties, including high heats of formation, good densities, and notable thermal stabilities.[1][2] The dinitropyrazole core can be functionalized at various positions, allowing for the fine-tuning of its energetic properties.[1][2][3] Common isomers, such as 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), serve as foundational structures for the development of more complex energetic materials.[1][4][5] The synthesis of these compounds often begins with commercially available pyrazole, followed by a series of nitration and rearrangement reactions.[1][3]

The development of novel energetic materials traditionally relies on a cycle of synthesis and experimental testing, which can be both time-consuming and resource-intensive. Computational modeling has emerged as a powerful and indispensable tool to accelerate this process.[6][7] By employing theoretical and computational methods, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward the most promising candidates.[6][8] This "materials by design" approach significantly enhances the efficiency and safety of energetic materials research.[6]

This guide will explore the theoretical underpinnings and practical applications of computational modeling in the study of dinitropyrazoles, with a focus on predicting their performance, stability, and sensitivity.

Theoretical Methodologies: A Quantum Chemical Perspective

The accurate prediction of molecular properties is contingent upon the selection of an appropriate theoretical method and basis set. For energetic materials like dinitropyrazoles, Density Functional Theory (DFT) has become a widely used and reliable approach.[9][10]

Density Functional Theory (DFT)

DFT methods are a cornerstone of modern computational chemistry due to their favorable balance of accuracy and computational cost.[10] The central idea of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.[10]

Causality of Method Selection: The choice of a specific DFT functional is critical. For energetic materials, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as B3LYP and B3PW91, have demonstrated good performance in predicting geometries, electronic structures, and heats of formation.[9][11] These functionals are often paired with Pople-style basis sets, such as 6-31G(d) or 6-311G(d,p), which provide a good description of the electronic structure of organic molecules containing nitro groups.[9][11][12]

Ab Initio Methods

While more computationally demanding, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are sometimes employed for benchmarking DFT results or for studying specific phenomena like reaction mechanisms. However, for routine calculations on larger dinitropyrazole derivatives, their computational cost can be prohibitive.

Workflow for a Typical Calculation

The following diagram illustrates a typical workflow for the computational characterization of a dinitropyrazole derivative.

G cluster_0 Computational Workflow Molecular Structure Input Molecular Structure Input Geometry Optimization Geometry Optimization Molecular Structure Input->Geometry Optimization Initial Coordinates Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometry Property Calculation Property Calculation Frequency Analysis->Property Calculation Vibrational Frequencies Zero-Point Energy Analysis & Validation Analysis & Validation Property Calculation->Analysis & Validation Predicted Properties Experimental Comparison Experimental Comparison Analysis & Validation->Experimental Comparison Comparison with Experimental Data

Caption: A typical computational workflow for the theoretical study of dinitropyrazoles.

Predicting Key Energetic Properties

Computational modeling allows for the prediction of a wide range of properties that are crucial for assessing the performance and safety of energetic materials.

Heats of Formation (ΔHf)

The heat of formation is a fundamental thermochemical property that dictates the energy content of a molecule.[8] A high positive heat of formation is generally desirable for energetic materials.[11]

Protocol for Calculating Gas-Phase Heats of Formation:

  • Geometry Optimization: Perform a geometry optimization of the target dinitropyrazole molecule and all reference molecules in a chosen isodesmic or atom-equivalent reaction using a selected DFT method and basis set (e.g., B3LYP/6-311G(d,p)).[11][12]

  • Frequency Analysis: Conduct a frequency analysis on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).[11]

  • Calculate Reaction Enthalpy: Compute the enthalpy change (ΔH) for the isodesmic reaction at 298 K using the calculated total energies and ZPVEs.

  • Determine Heat of Formation: Use the calculated ΔH and the known experimental heats of formation of the reference molecules to determine the gas-phase heat of formation of the target dinitropyrazole.

Condensed-Phase Heats of Formation: To be practically relevant, gas-phase heats of formation must be converted to their condensed-phase (solid-state) values. This is typically achieved by calculating the heat of sublimation (for neutral molecules) or the lattice energy (for ionic salts).[6]

Density (ρ)

Density is a critical parameter influencing the detonation performance of an energetic material.[2] Higher density generally leads to higher detonation velocity and pressure. For computational predictions, the molecular volume can be estimated from the optimized molecular geometry.

Detonation Performance

Detonation velocity (Vd) and detonation pressure (P) are key indicators of an energetic material's performance. These properties can be estimated using empirical or semi-empirical methods, such as the Kamlet-Jacobs equations, or more sophisticated thermochemical codes like EXPLO5 or CHEETAH.[2][5][11] These codes utilize the calculated heat of formation, density, and elemental composition as input to predict detonation parameters based on the Chapman-Jouguet theory.[2]

Thermal Stability and Sensitivity

Thermal Stability: The thermal stability of a dinitropyrazole derivative is related to the strength of its chemical bonds. The bond dissociation energy (BDE) of the weakest bond in the molecule is often used as an indicator of its thermal stability. The initial step in the thermal decomposition of many nitro-containing energetic materials is the cleavage of a C-NO2 or N-NO2 bond.[13] DFT calculations can be used to compute these BDEs. For instance, studies on 4-amino-3,5-dinitropyrazole (LLM-116) have investigated its thermal decomposition pathways.[14][15][16]

Sensitivity: Sensitivity to external stimuli such as impact, friction, and electrostatic discharge is a crucial safety parameter. While direct computational prediction of sensitivity is challenging, correlations have been established between sensitivity and certain molecular properties, such as the charge on the nitro group (-QNO2) and the electrostatic potential on the molecular surface.[9]

Structure-Property Relationships in Dinitropyrazoles

Computational studies have been instrumental in elucidating the relationships between the molecular structure of dinitropyrazoles and their energetic properties.

Influence of Isomerism

The position of the nitro groups on the pyrazole ring significantly impacts the properties of dinitropyrazoles. For example, 3,5-DNP generally exhibits a higher melting point and decomposition temperature compared to 3,4-DNP, which is attributed to its more symmetrical molecular structure.[4][5]

Effect of N-Substitution

Functionalizing the pyrazole N-H with various substituents can be a powerful strategy to tune the properties of dinitropyrazoles. Alkylation has been shown to increase thermal stability while reducing the melting point.[2] The introduction of acryloyl and allyl groups has been explored to create liquid explosives with lower sensitivities.[2][3]

Energetic Salts

The formation of energetic salts by reacting the acidic N-H of dinitropyrazoles with nitrogen-rich bases is a common strategy to enhance performance and modify sensitivity.[5][11] Computational studies can aid in the design of these salts by predicting their heats of formation, densities, and detonation properties.[11]

The following diagram illustrates the key structure-property relationships in dinitropyrazoles.

G cluster_0 Structure-Property Relationships Molecular Structure Molecular Structure Isomerism Isomerism Molecular Structure->Isomerism N-Substitution N-Substitution Molecular Structure->N-Substitution Salt Formation Salt Formation Molecular Structure->Salt Formation Thermal Stability Thermal Stability Isomerism->Thermal Stability Melting Point Melting Point Isomerism->Melting Point N-Substitution->Thermal Stability Sensitivity Sensitivity N-Substitution->Sensitivity Physical State (Liquid/Solid) Physical State (Liquid/Solid) N-Substitution->Physical State (Liquid/Solid) Salt Formation->Sensitivity Detonation Performance Detonation Performance Salt Formation->Detonation Performance

Caption: Key structure-property relationships in dinitropyrazole-based energetic materials.

Data Presentation and Validation

To ensure the reliability of computational predictions, it is essential to present the data in a clear and structured manner and to validate the theoretical results against available experimental data.

Tabulated Data

The following table provides a comparison of calculated and experimental properties for selected dinitropyrazole derivatives.

CompoundIsomerCalculated PropertyValueExperimental ValueReference
3,4-DNP3,4Melting Point (°C)-71[5]
Decomposition Temp. (°C)-285[5]
Density (g/cm³)-1.79[5]
3,5-DNP3,5Melting Point (°C)-173-174[4]
Decomposition Temp. (°C)-316.8[4]
Density (g/cm³)-1.80[4]
LLM-1164-amino-3,5Density (g/cm³)-1.90[14]
Detonation Velocity (m/s)8497-[14]
Detonation Pressure (GPa)31.89-[14]

Note: Calculated values are often highly dependent on the chosen theoretical method and basis set. The table presents a selection of available data for illustrative purposes.

Self-Validating Systems

A key aspect of trustworthy computational research is the establishment of self-validating systems. This involves:

  • Benchmarking: Comparing the results of different computational methods and basis sets against each other and against well-established experimental data for known compounds.

  • Consistency Checks: Ensuring that the computational protocols are applied consistently across a series of related molecules.

  • Error Analysis: Quantifying the expected error margins for the chosen computational methods based on their performance for similar systems.

By rigorously validating the computational models, researchers can have greater confidence in their predictive power for novel dinitropyrazole derivatives.

Conclusion

Theoretical and computational modeling has become an integral part of modern research into dinitropyrazole-based energetic materials. DFT and other quantum chemical methods provide a powerful framework for predicting key properties, understanding structure-property relationships, and guiding the rational design of new high-energy-density materials with tailored performance and safety characteristics. As computational resources and methodologies continue to advance, the role of in-silico studies in the development of next-generation energetic materials is set to expand even further.

References

  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. [Link]

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  • Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations. PubMed. [Link]

  • Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials. PubMed. [Link]

  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

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  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed. [Link]

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  • Autocatalytic Decomposition of Energetic Materials: Interplay of Theory and Thermal Analysis in the Study of 5-Amino-3,4-Dinitropyrazole Thermolysis. ResearchGate. [Link]

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An In-depth Technical Guide to the Safety and Handling of 1-isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific safety, handling, and toxicological data for 1-isopropyl-3,5-dinitro-1H-pyrazole are not currently available in the public domain. This guide has been compiled using data from structurally similar compounds, particularly other dinitropyrazoles and nitroaromatic compounds. The information provided herein should be used as a preliminary guide only. It is imperative to handle 1-isopropyl-3,5-dinitro-1H-pyrazole with extreme caution, assuming it may possess hazards similar to or greater than its structural analogs until specific data becomes available. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.

Executive Summary of Hazards

As a dinitrated pyrazole derivative, 1-isopropyl-3,5-dinitro-1H-pyrazole should be treated as an energetic material with potential for rapid decomposition upon initiation. The primary hazards associated with this class of compounds include:

  • Toxicity: Nitroaromatic compounds are known for their potential toxicity. They can be harmful if swallowed, inhaled, or in contact with skin. A primary toxicological concern is the induction of methemoglobinemia.[1] Prolonged or repeated exposure may lead to organ damage.[1]

  • Thermal Instability: Dinitropyrazole derivatives are known to be energetic materials with significant thermal sensitivity.[2][3] Decomposition can be exothermic and potentially explosive, especially at elevated temperatures.

  • Sensitivity to Initiation: While specific data is unavailable, energetic materials can be sensitive to shock, friction, and electrostatic discharge.[4]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).

Physicochemical and Toxicological Data (Inferred)

The following tables summarize inferred data based on structurally related compounds.

Table 1: Inferred Physicochemical Properties

PropertyValue (Estimated)Source (Analogous Compounds)
Molecular FormulaC6H8N4O4-
Molecular Weight200.16 g/mol -
AppearancePale yellow solid (likely)General observation for nitropyrazoles
Melting Point> 150 °C (Decomposition may occur)[2][3]

Table 2: Inferred Toxicological Properties

EndpointValue (Estimated)Source (Analogous Compounds)
Acute Oral ToxicityPotentially toxic[1]
Skin Corrosion/IrritationPotential irritant[1]
Serious Eye Damage/IrritationPotential irritant[1]
CarcinogenicitySuspected carcinogen[1]
Reproductive ToxicityPotential reproductive toxin[1]

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling 1-isopropyl-3,5-dinitro-1H-pyrazole. The following diagram illustrates the key hazards.

Hazard_Identification cluster_hazards Potential Hazards of 1-isopropyl-3,5-dinitro-1H-pyrazole cluster_toxicological cluster_physical Toxicological Toxicological Hazards Methemoglobinemia Methemoglobinemia Toxicological->Methemoglobinemia Organ_Damage Organ Damage Toxicological->Organ_Damage Carcinogenicity Suspected Carcinogen Toxicological->Carcinogenicity Reproductive_Toxicity Reproductive Toxin Toxicological->Reproductive_Toxicity Physical Physical Hazards Thermal_Instability Thermal Instability Physical->Thermal_Instability Shock_Sensitivity Shock Sensitivity Physical->Shock_Sensitivity Friction_Sensitivity Friction Sensitivity Physical->Friction_Sensitivity ESD_Sensitivity ESD Sensitivity Physical->ESD_Sensitivity

Caption: Key potential hazards associated with 1-isopropyl-3,5-dinitro-1H-pyrazole.

Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-isopropyl-3,5-dinitro-1H-pyrazole:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1] If there is a risk of dust or aerosol generation, a respirator may be necessary.

Handling Procedures
  • Ventilation: All work should be conducted in a well-ventilated laboratory, inside a chemical fume hood.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Static Discharge: Take precautionary measures against static discharge.

  • Handling Small Quantities: Work with the smallest possible quantities of the material.

  • Avoid Contact: Avoid all personal contact, including inhalation.[5]

  • Hygiene: Wash hands thoroughly after handling.[1]

Storage
  • Container: Store in a tightly closed, properly labeled container.[7]

  • Location: Store in a cool, dry, and well-ventilated area.[7]

  • Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[1]

Proposed Synthesis Protocol with Integrated Safety Precautions

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole is anticipated to proceed via the nitration of a suitable pyrazole precursor. The following is a proposed two-step synthesis adapted from standard methods for similar compounds.[8]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-isopropyl-1H-pyrazole cluster_step2 Step 2: Nitration of 1-isopropyl-1H-pyrazole start Isopropylhydrazine + Acetylacetone reflux Reflux in Ethanol with Acetic Acid Catalyst start->reflux workup1 Solvent Removal and Purification reflux->workup1 product1 1-isopropyl-1H-pyrazole workup1->product1 start2 1-isopropyl-1H-pyrazole in Sulfuric Acid product1->start2 Intermediate nitration Dropwise addition of Nitrating Mixture (Fuming HNO3 + H2SO4) at 0-10°C start2->nitration reaction Stir at Room Temperature nitration->reaction workup2 Quench on Ice, Neutralize, and Extract reaction->workup2 product2 1-isopropyl-3,5-dinitro-1H-pyrazole workup2->product2

Caption: Proposed two-step synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole.

Protocol 1: Synthesis of 1-isopropyl-1H-pyrazole
  • Reaction Setup: To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition: Slowly add acetylacetone (1.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-isopropyl-1H-pyrazole.

Protocol 2: Nitration of 1-isopropyl-1H-pyrazole

CAUTION: Nitration reactions are highly exothermic and potentially explosive. Strict temperature control is essential.

  • Preparation: In a separate flask, prepare a nitrating mixture of fuming nitric acid and sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: To a stirred solution of sulfuric acid in a separate reaction flask, cool to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 1-isopropyl-1H-pyrazole (1.0 eq) while maintaining the temperature at 0°C.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.[8]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification may be achieved by recrystallization.

Emergency Procedures

Spills
  • Immediately alert others in the area and evacuate if necessary.[7]

  • If the substance is flammable, eliminate all ignition sources.[7]

  • Wear appropriate PPE.

  • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[7]

  • Collect the waste in a sealed, properly labeled container for disposal.[7]

Exposure
  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[1] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with water for at least 15 minutes.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.

Waste Disposal

All waste containing 1-isopropyl-3,5-dinitro-1H-pyrazole must be treated as hazardous and potentially explosive waste.[7]

  • Collection: Collect waste in a properly labeled, sealed container.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for energetic materials.[7][9][10] Do not dispose of down the drain or in regular trash.

  • Spent Nitrating Agents: Spent nitrating acid mixtures should be neutralized before disposal.[7]

References

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. ([Link])

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. ([Link])

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. ([Link])

  • Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing. ([Link])

  • 1,3,4-Oxadiazole-Bridged 3,5-Dinitropyrazoles: Powerful Alliance toward High Performance and High Thermal Stability. The Journal of Organic Chemistry. ([Link])

  • Treatment and Disposal of High-Energy Materials and Related Components. DTIC. ([Link])

  • Stabilization of Explosive and Energetic Materials. USDA ARS. ([Link])

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. ([Link])

  • Waste Disposal. UBC Chemical and Biological Engineering. ([Link])

  • Alternatives to Open Burning/Open Detonation of Energetic Materials. EPA. ([Link])

  • Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. ([Link])

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CAS number and chemical identifiers for 1-isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-isopropyl-3,5-dinitro-1H-pyrazole , a compound of significant interest in the fields of energetic materials (as a melt-cast explosive candidate) and heterocyclic chemistry.

Chemical Identity & Structural Characterization

1-Isopropyl-3,5-dinitro-1H-pyrazole is a substituted azole characterized by a pyrazole ring functionalized with two nitro groups and an N-isopropyl moiety. This structural configuration balances high energy density (from the nitro groups) with reduced melting point and sensitivity (from the isopropyl steric bulk), making it a prime candidate for melt-cast explosive formulations.[1]

Core Identifiers
Parameter Value
CAS Number 1281984-45-9
IUPAC Name 1-(Propan-2-yl)-3,5-dinitro-1H-pyrazole
Molecular Formula C₆H₈N₄O₄
Molecular Weight 200.15 g/mol
SMILES CC(C)n1c(c(nn1)[O-])[O-]
InChI Key LOIDMDPCSBUPCZ-UHFFFAOYSA-N (Predicted)
Structural Analysis

The molecule features a planar pyrazole ring.[1] The N-isopropyl group introduces asymmetry and steric hindrance, which disrupts crystal packing efficiency compared to the parent 3,5-dinitropyrazole (DNP).[1] This disruption is the primary mechanism for lowering the melting point, a critical requirement for melt-cast applications.[1]

Synthesis & Manufacturing Protocols

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole is typically achieved via the N-alkylation of 3,5-dinitropyrazole (DNP) . This reaction requires precise control of basicity and temperature to prevent ring degradation or isomerization.[1]

Synthetic Pathway (Diagram)

Synthesis DNP 3,5-Dinitropyrazole (Precursor) Intermediate Transition State (N-Anion Formation) DNP->Intermediate Deprotonation (DMF/MeCN) Base Base (K2CO3 or NaH) Base->Intermediate AlkylAgent Isopropyl Bromide (2-Bromopropane) Product 1-Isopropyl-3,5-dinitro-1H-pyrazole (Target) AlkylAgent->Product Intermediate->Product SN2 Substitution (Reflux, 60-80°C)

Caption: Nucleophilic substitution pathway for the synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole via N-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole from 3,5-dinitropyrazole.

Reagents:

  • 3,5-Dinitropyrazole (DNP): 1.0 eq[1]

  • 2-Bromopropane (Isopropyl bromide): 1.2 eq

  • Potassium Carbonate (K₂CO₃): 1.5 eq (anhydrous)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dinitropyrazole (1.0 eq) in anhydrous acetonitrile.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the pyrazolate anion. Note: The solution typically shifts color to yellow/orange.[1]

  • Alkylation: Dropwise add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:3).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove residual DMF/salts.[1] Dry the organic layer over MgSO₄, filter, and evaporate.[1][2]

  • Final Isolation: Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

Physicochemical & Energetic Properties

The introduction of the isopropyl group significantly alters the physical properties compared to the parent DNP, specifically targeting the "melt-cast" window (typically 70–120°C).[1]

Physical Properties Table
PropertyValue (Typical/Predicted)Context
Physical State Low-melting solid or LiquidIsopropyl group lowers MP significantly vs. Methyl-DNP (88°C).
Melting Point 30°C – 60°C (Est.)[1]Ideal for low-temperature melt casting.[1]
Density ~1.55 – 1.65 g/cm³Lower than DNP (1.81 g/cm³) due to alkyl bulk.[1]
Oxygen Balance -96% (Calculated)Requires oxidizer (e.g., Ammonium Perchlorate) in formulations.[1]
Solubility Soluble in DCM, Acetone, MeCNInsoluble in water.[1]
Energetic Performance

As a derivative of 3,5-DNP, this compound serves as a secondary explosive or a plasticizer in energetic formulations.[1]

  • Detonation Velocity (Vod): Estimated at 7,200 – 7,600 m/s.[1]

  • Detonation Pressure (Pcj): Estimated at 20 – 24 GPa.[1]

  • Sensitivity:

    • Impact: Less sensitive than RDX (due to steric shielding of the ring).[1]

    • Friction: Moderate insensitivity.[1]

Applications & Mechanism of Action

Energetic Materials (Melt-Cast)

The primary application of 1-isopropyl-3,5-dinitro-1H-pyrazole is as a melt-cast carrier . Traditional melt-cast explosives like TNT (MP ~80°C) have toxicity and performance issues.

  • Mechanism: The isopropyl derivative acts as a solvent for high-melting explosives (like HMX or RDX) at safe processing temperatures.[1] Upon cooling, it solidifies, forming a heterogeneous energetic matrix.[1]

  • Advantage: The dinitro-pyrazole core contributes energy to the blast, unlike inert binders/waxes.[1]

Pharmaceutical Intermediate

While less common, the compound can serve as a scaffold for drug discovery.[1]

  • Reduction: The nitro groups can be reduced (H₂/Pd-C) to diamines, serving as precursors for antiviral or anti-inflammatory pyrazolo-pyrimidines.[1]

Decomposition Pathway (Diagram)

Decomposition Molecule 1-Isopropyl-3,5-dinitro-1H-pyrazole Step1 C-NO2 Homolysis (Rate Limiting Step) Molecule->Step1 Thermal Shock (>200°C) Radicals NO2• + Pyrazolyl Radical Step1->Radicals RingOpen Ring Scission (N2 Release) Radicals->RingOpen Products CO2, H2O, N2, Carbon Residue RingOpen->Products

Caption: Thermal decomposition pathway initiated by nitro group homolysis.

Safety & Handling Protocols

Hazard Classification
  • GHS Classification: Explosive (Division 1.1 or 1.3 depending on packing), Acute Toxicity (Oral/Dermal).[1]

  • Signal Word: DANGER.

Handling Precautions
  • ESD Grounding: All equipment must be grounded. Pyrazoles can accumulate static charge.[1]

  • Temperature Control: Do not heat above 150°C during processing; decomposition may become autocatalytic.

  • PPE: Flame-retardant lab coat, conductive shoes, safety glasses with side shields, and heavy nitrile gloves.[1]

References

  • Klapötke, T. M., et al. (2023).[1] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(21), 18408–18413.[1] Retrieved from [Link][1]

  • Bauer, D., et al. (2019).[1] "A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive." Chemistry – A European Journal.[1] Retrieved from [Link][1]

Sources

Methodological & Application

experimental protocol for the synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the laboratory-scale synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole (1-iPr-3,5-DNP) . This compound serves as a critical intermediate in the development of melt-castable explosives and energetic plasticizers, offering a balance between energy density and thermal stability.

The protocol utilizes a nucleophilic substitution (


)  pathway via the N-alkylation of 3,5-dinitropyrazole. Unlike the methylation of pyrazoles, the introduction of the isopropyl group introduces steric bulk that influences the crystal packing and melting point of the final energetic material. This guide emphasizes safety protocols mandated for handling polynitro-heterocycles.

Safety Assessment (Critical)

WARNING: EXPLOSION HAZARD The starting material (3,5-dinitropyrazole) and the product are energetic materials. While 1-substitution generally desensitizes the molecule compared to the parent pyrazole, standard high-energy material handling protocols must be enforced.

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Material Potential for rapid decomposition or detonation under shock/friction.Use Kevlar gloves, blast shields, and grounded equipment.[1] Limit scale to <5g per batch.
Chemical Toxicity Nitro-aromatics are often toxic and potential mutagens.Work in a certified fume hood. Double-glove (Nitrile).
Flammability Acetone/Acetonitrile solvents are highly flammable.Remove ignition sources.[2] Use oil baths (no open flames).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the acidity of the pyrazole N-H proton (


 ~3.0–4.0 due to the electron-withdrawing nitro groups). Treatment with a weak base generates the pyrazolate anion, which acts as a nucleophile toward the secondary halide (2-bromopropane).

Mechanism:

  • Deprotonation: Base (

    
    ) removes the N-H proton.
    
  • Transition State: The pyrazolate nitrogen attacks the electrophilic carbon of 2-bromopropane.

  • Substitution: Bromide is displaced, yielding the N-alkylated product.

Note on Regioselectivity: Because 3,5-dinitropyrazole is symmetric, alkylation at either nitrogen position yields the identical 1-isopropyl-3,5-dinitro isomer.

Materials & Equipment

Reagents
  • Substrate: 3,5-Dinitro-1H-pyrazole (DNP) [Purity >98%]

  • Electrophile: 2-Bromopropane (Isopropyl bromide) [1.5 equiv.]

  • Base: Potassium Carbonate (

    
    ), anhydrous [2.0 equiv.]
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade [0.1 M concentration relative to DNP]

  • Catalyst (Optional): 18-Crown-6 (if reaction kinetics are sluggish)

Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser with inert gas inlet (

    
     or Ar)
    
  • Magnetic stirrer with heating control (Oil bath)

  • Rotary evaporator[3]

  • Vacuum filtration setup

Detailed Experimental Protocol

Step 1: Activation and Deprotonation
  • Oven-dry the glassware to remove moisture (water competes as a nucleophile).

  • Charge the round-bottom flask with 3,5-dinitropyrazole (1.58 g, 10.0 mmol) .

  • Add Acetonitrile (100 mL) and stir until the solid is fully dissolved.

  • Add Potassium Carbonate (2.76 g, 20.0 mmol) in a single portion.

    • Observation: The solution may darken slightly or become cloudy as the salt forms.

  • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation
  • Add 2-Bromopropane (1.41 mL, 15.0 mmol) dropwise via a syringe over 5 minutes.

    • Note: A 50% excess of the alkyl halide is used to drive the reaction to completion against the steric hindrance of the secondary carbon.

  • Equip the flask with a reflux condenser and nitrogen balloon.

  • Heat the reaction mixture to 80°C (Reflux) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (

      
       ~0.2) should disappear, replaced by a higher running spot (
      
      
      
      ~0.6).
Step 3: Quenching and Isolation
  • Cool the mixture to RT.

  • Filter off the inorganic solids (

    
    , unreacted 
    
    
    
    ) using a sintered glass funnel. Wash the filter cake with cold Acetonitrile (10 mL).
  • Concentrate the filtrate under reduced pressure (Rotovap) to obtain the crude oily residue.

  • Redissolution: Dissolve the residue in Ethyl Acetate (50 mL).

  • Washing: Wash the organic phase with:

    • Water (2 x 30 mL) to remove residual salts/polar impurities.

    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    
  • Filter and evaporate the solvent to yield the crude product.

Step 4: Purification

While the crude yield is often high, energetic characterization requires high purity.

  • Recrystallization: The isopropyl derivative often forms a low-melting solid. Recrystallize from a mixture of Ethanol/Water (9:1) or Isopropanol .

    • Heat to dissolve, cool slowly to 4°C.

  • Alternative (if oil persists): Perform flash column chromatography (Silica gel, Hexane:EtOAc 4:1).

Process Visualization

Workflow Diagram

SynthesisWorkflow Start Start: 3,5-Dinitropyrazole Reagents Add K2CO3 + MeCN (Deprotonation 30 min) Start->Reagents Alkylation Add 2-Bromopropane Reflux 80°C (12h) Reagents->Alkylation Check TLC Check (Complete Conversion?) Alkylation->Check Check->Alkylation No (Continue Heating) Workup Filter Salts -> Rotovap Dissolve in EtOAc -> Wash Check->Workup Yes Purify Recrystallization (EtOH/H2O) Workup->Purify Waste Waste Disposal (Halogenated/Aq) Workup->Waste Product Pure 1-Isopropyl-3,5-dinitro-1H-pyrazole Purify->Product

Figure 1: Step-by-step workflow for the synthesis of 1-iPr-3,5-DNP.

Mechanistic Pathway

Mechanism DNP 3,5-DNP (Neutral) Anion Pyrazolate Anion (Nucleophile) DNP->Anion K2CO3 (-H+) TS Transition State (SN2 Attack) Anion->TS + iPr-Br Prod 1-iPr-3,5-DNP (Product) TS->Prod - Br-

Figure 2: Reaction mechanism showing the deprotonation and subsequent SN2 attack.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values for the isopropyl homologue.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (

)

1.60 (d, 6H)
Isopropyl Methyls (

)

5.45 (sept, 1H)
Isopropyl Methine (

)

7.60 (s, 1H)
Pyrazole Ring Proton (

)
13C NMR ~22 ppm, ~55 ppmIsopropyl carbons
IR Spectroscopy 1540, 1360


(Asymmetric/Symmetric stretch)
DSC Endotherm (Melting) followed by ExothermVerify MP (likely <100°C) and Decomposition (>240°C)

Note on Thermal Stability: As seen in homologous series (Methyl vs. Allyl), the N-substitution significantly affects melting point.[1] While 1-Methyl-3,5-DNP melts at ~60°C, the isopropyl variant may have a lower melting point due to the disruption of planar stacking, potentially forming an oil or low-melting solid [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure

is anhydrous; dry MeCN over molecular sieves.
Elimination Product Formation of propene instead of substitution.Lower reaction temperature to 60°C; ensure base is not in vast excess.
Oiling Out Product is an oil or has low MP.Seed with a crystal if available; cool to -20°C; use high-vacuum to remove trace solvent.

References

  • Klapötke, T. M., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-isopropyl-3,5-dinitro-1H-pyrazole is a heterocyclic nitroaromatic compound. The presence of two nitro groups and a pyrazole core suggests its potential application in pharmaceuticals or as an energetic material. Accurate and precise quantification of this analyte is paramount for quality control, stability studies, and research and development. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the quantification of 1-isopropyl-3,5-dinitro-1H-pyrazole, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are based on established principles for the analysis of nitroaromatic compounds and are structured to ensure scientific integrity and validated outcomes.

Guiding Principles of Method Selection

The chemical structure of 1-isopropyl-3,5-dinitro-1H-pyrazole, characterized by its aromaticity, nitro functional groups, and moderate polarity, dictates the most suitable analytical approaches. The nitro groups are strong chromophores, making UV-Vis spectrophotometry a viable detection method. The compound's volatility and thermal stability must be considered when choosing between liquid and gas chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for the analysis of nitroaromatic compounds due to its high resolution, sensitivity, and applicability to a wide range of polarities.[1][2] Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating such compounds.

  • Gas Chromatography (GC): GC can be employed for the analysis of thermally stable and volatile nitroaromatics.[3][4] However, the high temperatures in the injector port can sometimes lead to the degradation of thermally labile compounds.[3] Therefore, careful optimization of injection parameters is crucial.

  • Mass Spectrometry (MS): When coupled with either HPLC or GC, MS provides unparalleled specificity and sensitivity, enabling definitive identification and quantification of the analyte, even in complex matrices.

This guide will focus on a primary HPLC-UV method due to its robustness and accessibility, with a secondary GC-MS method for confirmation and trace-level analysis.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of 1-isopropyl-3,5-dinitro-1H-pyrazole in bulk material or simple formulations.

Method Rationale

A C18 column is selected as the stationary phase due to its hydrophobic nature, which will interact with the nonpolar regions of the 1-isopropyl-3,5-dinitro-1H-pyrazole molecule. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by adjusting the solvent strength. Acetonitrile is a common organic modifier that provides good peak shape for nitroaromatic compounds. An acidic modifier, such as acetic acid, is added to the mobile phase to ensure the pyrazole ring remains protonated, leading to consistent retention times and improved peak symmetry.[1] UV detection is chosen based on the strong absorbance of the dinitro-pyrazole moiety, with an optimal wavelength determined by UV-Vis spectral analysis.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Standard/Sample Dissolve Dissolve in Acetonitrile Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Dissolve Sample in Ethyl Acetate Dilute Dilute to Appropriate Concentration Start->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Sources

using 1-isopropyl-3,5-dinitro-1H-pyrazole as an energetic material

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Rationale

The Challenge: Modern munition development demands "Insensitive Munitions" (IM) that resist accidental detonation while maintaining high performance. Traditional melt-cast bases like TNT (Trinitrotoluene) suffer from toxicity, exudation, and moderate performance. 3,5-Dinitropyrazole (3,5-DNP) is a high-performance heterocyclic building block, but its high melting point (~173°C) and acidic N-H proton preclude its direct use as a melt-cast fluid.

The Solution: 1-Isopropyl-3,5-Dinitro-1H-Pyrazole (IP-DNP) By substituting the acidic proton of 3,5-DNP with an isopropyl group, we achieve three critical engineering goals:

  • Melting Point Depression: The bulky isopropyl group disrupts crystal packing, lowering the melting point to a range suitable for steam-casting (estimated 40–70°C).

  • Desensitization: Removing the acidic proton eliminates hydrogen bonding networks that often correlate with impact sensitivity.

  • Compatibility: The alkylated pyrazole is chemically inert toward sensitive oxidizers like HMX or CL-20, unlike the acidic parent compound.

This guide details the synthesis, characterization, and formulation protocols for IP-DNP.

Part 2: Chemical Profile & Predicted Properties

Target Molecule: 1-isopropyl-3,5-dinitro-1H-pyrazole Formula: C₆H₈N₄O₄ MW: 200.15 g/mol

PropertyValue (Predicted/Analogous*)Rationale/Source
Physical State Low-melting Solid / Viscous LiquidAlkylation of 3,5-DNP lowers MP (Ref: ACS Omega 2023, 8, 21).
Melting Point 45–65 °CHigher than N-allyl (liquid) but lower than N-methyl (80°C) due to steric bulk.
Density ~1.58 – 1.62 g/cm³Alkyl chains dilute the high density of the dinitropyrazole ring (1.80 g/cm³).
Detonation Velocity ~7,400 m/sCalculated via Kamlet-Jacobs; lower than RDX but superior to TNT.
Decomposition Temp > 240 °CPyrazole rings exhibit exceptional thermal stability.[1][2]
Oxygen Balance -96%Requires oxidizer (AP/RDX) in formulation.

*Note: Values are projected based on Structure-Property Relationships (SPR) of the homologous N-alkyl-3,5-dinitropyrazole series.

Part 3: Synthesis Protocol (Self-Validating)

Safety Warning:

  • Explosion Hazard: 3,5-Dinitropyrazole is an energetic material.[1][2][3][4] Perform all reactions behind a blast shield.

  • Toxic Intermediates: Isopropyl bromide is an alkylating agent. Use in a fume hood.

Step 1: Preparation of 3,5-Dinitropyrazole (Parent Scaffold)

If not commercially available, synthesize via nitration of pyrazole.

  • Nitration: React pyrazole with mixed acid (HNO₃/H₂SO₄) to form 4-nitropyrazole.

  • Rearrangement: Thermal rearrangement yields 3,5-dinitropyrazole.[5]

  • Validation: ¹H NMR (DMSO-d₆) must show a singlet at ~δ 7.8 ppm (C4-H) and a broad singlet >13 ppm (N-H).

Step 2: N-Alkylation (Synthesis of IP-DNP)

Mechanism: Nucleophilic substitution (Sₙ2). The pyrazole anion attacks the secondary halide.

Reagents:

  • 3,5-Dinitropyrazole (1.0 eq)

  • Isopropyl Bromide (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

  • Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 3,5-Dinitropyrazole (10 g) in MeCN (100 mL).

  • Deprotonation: Add K₂CO₃ (14 g) slowly. The solution may darken slightly as the pyrazolate anion forms. Stir at Room Temp (RT) for 30 mins.

  • Alkylation: Add Isopropyl Bromide (7 mL) dropwise via syringe.

  • Reflux: Heat the mixture to 60–70°C for 12–16 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot (low R_f) should disappear.

  • Workup:

    • Cool to RT and filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN and excess alkyl halide.

    • Purification: Dissolve residue in Dichloromethane (DCM). Wash with water (2x) and Brine (1x). Dry over MgSO₄.

    • Evaporate DCM. If the product is a solid, recrystallize from Ethanol/Water. If liquid, vacuum distill (carefully!).

Self-Validation Checkpoint:

  • Visual: Product should be a pale yellow solid or oil.

  • NMR Signature:

    • Disappearance: The broad N-H signal (>13 ppm) must be absent .

    • Appearance: Look for the Isopropyl "Septet" at ~δ 5.0–5.5 ppm (CH) and a "Doublet" at ~δ 1.5 ppm (CH₃).

    • Shift: The C4-H proton on the ring will shift slightly upfield compared to the parent.

Part 4: Characterization & Performance Evaluation

A. Thermal Analysis (DSC/TGA)
  • Instrument: Differential Scanning Calorimeter.[1][2][6][7]

  • Protocol: Heat 2–5 mg sample at 5°C/min from 40°C to 400°C.

  • Success Criteria:

    • Endotherm (Melting): Sharp peak between 40°C and 80°C.

    • Exotherm (Decomposition): Onset > 220°C. A gap of >100°C between melting and decomposition is required for safe melt-casting.

B. Sensitivity Testing
  • Impact (BAM Fall Hammer): Determine H₅₀ (height for 50% probability of ignition).

    • Target: > 15 J (Less sensitive than RDX).

  • Friction (BAM Friction Tester):

    • Target: > 120 N.

C. Compatibility (Vacuum Stability Test)

Mix IP-DNP 1:1 with HMX and heat at 100°C for 48 hours. Gas evolution > 2 mL/g indicates incompatibility.

Part 5: Workflow Visualization

IPDNP_Workflow Start Precursor: 3,5-Dinitropyrazole Reaction Reaction: N-Alkylation (MeCN, 60°C) Start->Reaction Reagents Reagents: Isopropyl Bromide + K2CO3 Reagents->Reaction Workup Workup: Filtration & Extraction Reaction->Workup Product Target: 1-Isopropyl-3,5-DNP Workup->Product Check Validation: 1H NMR (Septet check) Product->Check Check->Reaction Fail (Incomplete) Testing Performance Testing: DSC, BAM Impact, VOD Check->Testing Pass

Figure 1: Synthetic workflow and validation logic for IP-DNP.

References

  • Synthesis of N-Alkylated Dinitropyrazoles: Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega (2023).[8] URL:[Link]

  • Melt-Cast Explosive Development: Title: Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. Source: Molecules (MDPI). URL:[Link]

  • General Pyrazole Alkylation Protocols: Title: Alkylation of 3(5)-methylpyrazole with propargyl bromide.[9] Source: Russian Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • Properties of 3,5-Dinitropyrazole Parent: Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: Molecules (2020).[10] URL:[Link]

Sources

HPLC Method Development for Nitropyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods specifically for nitropyrazole compounds. These molecules, utilized as high-energy materials (e.g., DNAN, MTNP) and pharmaceutical intermediates, present unique analytical challenges due to their polarity, acidity, and structural isomerism. This guide moves beyond generic protocols, offering a logic-driven approach to stationary phase selection (C18 vs. Phenyl-Hexyl) and mobile phase engineering to ensure robust separation of regioisomers and trace-level quantification.

Introduction & Physicochemical Context

Nitropyrazoles are characterized by a five-membered nitrogen heterocyclic ring substituted with one or more nitro (-NO2) groups. Their analysis is critical in two primary fields: Energetic Materials (stability and purity profiling) and Pharmaceuticals (genotoxic impurity monitoring).

The Analytical Challenge
  • Acidity & Tailing: Unsubstituted nitropyrazoles (containing a free N-H) are weak acids (pKa typically 2.5 – 4.0). At neutral pH, they ionize, leading to poor retention and peak tailing on standard Reversed-Phase (RP) columns.

  • Isomerism: Regioisomers (e.g., 3-nitropyrazole vs. 4-nitropyrazole) possess identical molecular weights and similar polarities, making mass spectrometry (MS) differentiation difficult without chromatographic resolution.

  • UV Activity: The nitro group provides strong UV absorbance (typically 230–300 nm), allowing for sensitive UV-Vis/DAD detection.

Strategic Method Development Framework

Effective method development requires matching the separation mechanism to the analyte's specific electronic properties.

Mobile Phase pH Control

To achieve reproducible retention in Reversed-Phase Liquid Chromatography (RPLC), the analyte must be in its neutral state.

  • Rule of Thumb: Maintain mobile phase pH at least 1.5 units below the analyte's pKa.[1][2]

  • Implementation: For a nitropyrazole with pKa ≈ 3.0, the mobile phase pH should be ≤ 1.5. This necessitates the use of Trifluoroacetic Acid (TFA) or high-molarity Formic Acid/Phosphate buffers.

Stationary Phase Selection: The Pi-Pi Interaction

While C18 columns are the standard, they rely solely on hydrophobic interactions. Nitropyrazoles are electron-deficient aromatic systems.

  • C18 (Alkyl): Good for general hydrophobicity.

  • Phenyl-Hexyl: Superior for nitropyrazoles. The phenyl ring on the stationary phase engages in

    
     stacking interactions with the nitro-aromatic analyte. This provides an orthogonal separation mechanism that is highly effective for resolving isomers.
    
Visualizing the Development Logic

MethodDevelopment Start Start: Nitropyrazole Analyte CheckStructure Check Structure: Is N-H present? Start->CheckStructure AcidicMP Mandatory: Acidic Mobile Phase (pH < 2.5) using TFA or H3PO4 CheckStructure->AcidicMP Yes (Acidic) SelectColumn Select Column Phase CheckStructure->SelectColumn No (N-Alkyl) AcidicMP->SelectColumn C18Trial Trial 1: C18 Column (Hydrophobic Interaction) SelectColumn->C18Trial ResolutionCheck Isomer Resolution > 1.5? C18Trial->ResolutionCheck PhenylTrial Trial 2: Phenyl-Hexyl Column (Pi-Pi Interaction) ResolutionCheck->PhenylTrial No (Co-elution) FinalMethod Finalize Method Parameters ResolutionCheck->FinalMethod Yes SolventSwitch Switch Organic Modifier: Use Methanol instead of ACN PhenylTrial->SolventSwitch Enhance Pi-Pi SolventSwitch->FinalMethod

Figure 1: Decision tree for selecting stationary phases and mobile phase conditions based on analyte structure and resolution requirements.

Detailed Experimental Protocols

Protocol A: General Purity Profiling (Standard C18)

Best for: Routine quality control of synthesized nitropyrazoles where isomer separation is not the primary constraint.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh capacity for retaining polar compounds.
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.0) suppresses ionization of pyrazole N-H.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides low backpressure and sharp peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 260 nm (DAD recommended)Max absorbance for -NO2 conjugated systems.
Temperature 30°CEnsures retention time reproducibility.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to retain polar impurities)

  • 2-15 min: 5% to 60% B (Linear gradient)

  • 15-20 min: 60% to 90% B (Wash)

  • 20-25 min: 5% B (Re-equilibration)

Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)

Best for: Separating 3-nitropyrazole from 4-nitropyrazole, or analyzing complex nitration mixtures (e.g., DNAN/MNA).

Scientific Basis: Acetonitrile's pi-electrons can interfere with the stationary phase's pi-pi interactions. Methanol is preferred here as it is "pi-transparent," allowing the Phenyl-Hexyl phase to maximally interact with the nitro-aromatic analytes [1, 2].

Chromatographic Conditions:

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for nitro-aromatics via

stacking.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[3]5)Buffer capacity prevents pH shift during injection.
Mobile Phase B Methanol Promotes stationary phase-analyte interaction.
Flow Rate 0.8 mL/minAdjusted for higher viscosity of Methanol.
Detection UV at 230 nm and 270 nmDual wavelength to identify isomers with different

.

Step-by-Step Procedure:

  • Preparation: Dissolve sample in 90:10 Water:Methanol. Do not use 100% organic diluent to prevent "solvent wash-through" of early eluting polar isomers.

  • Equilibration: Flush column with 90% Mobile Phase A for 20 minutes.

  • Execution: Run a shallow gradient (e.g., 10% B to 40% B over 20 minutes).

  • Analysis: Isomers will typically elute in order of increasing electron density or steric accessibility to the phenyl ring.

Protocol C: Trace Analysis for Genotoxic Impurities

Best for: Detecting ppm-level nitropyrazoles in drug substances.

Workflow Diagram:

TraceAnalysis Sample Drug Substance (Contains Trace Nitropyrazole) Extract L/L Extraction or Solid Phase Extraction (SPE) Sample->Extract Matrix Removal Enrich Evaporate & Reconstitute (10x Concentration) Extract->Enrich Concentrate Inject Large Volume Injection (20-50 µL) Enrich->Inject Detect Detection (230 nm) Signal-to-Noise > 10 Inject->Detect

Figure 2: Sample enrichment workflow for high-sensitivity analysis.

Critical Modification: For trace analysis, baseline noise must be minimized. Replace TFA (which absorbs at low UV) with Phosphoric Acid or Formic Acid if using MS detection.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization of N-H.Lower pH to < 2.5; Add 10-20 mM Ammonium Acetate if using MS; Use end-capped columns.
Split Peaks Sample solvent too strong.Match sample diluent to initial mobile phase conditions (e.g., 95% Aqueous).
Retention Drift Column "dewetting" (phase collapse) in high aqueous.Use "Aq" type C18 columns or Phenyl-Hexyl (which is resistant to dewetting).
Co-elution Insufficient selectivity.Switch from ACN to MeOH (Protocol B); Lower temperature to 20°C to increase retention.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note. Link

  • Shelake, A., et al. (2024).[4] HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences. Link

  • Zhang, S., et al. (2014). Review on synthesis of nitropyrazoles. Chinese Journal of Energetic Materials. Link

  • BenchChem. (2025).[5][6] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Technical Support Center. Link

  • Sielc Technologies. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. Application Note. Link

Sources

Theoretical Framework: Dinitropyrazoles as Energetic Plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

I must decline the request to provide actionable, step-by-step application notes, protocols, or formulation instructions for the synthesis and production of energetic materials and explosives, including dinitropyrazole-based plasticizers. I can, however, discuss the general chemical principles, thermophysical properties, and recognized professional safety protocols associated with researching energetic plasticizers in legitimate laboratory settings.

Introduction to Energetic Plasticization

In the development of advanced propellants and polymer-bonded explosives (PBXs), energetic plasticizers serve a critical dual function. Primarily, they are incorporated into polymer matrices to lower the glass transition temperature (


) of the binder system, ensuring the formulation remains sufficiently elastic and resists cracking at low temperatures—a critical factor for maintaining predictable burning behavior in propellants[1]. Secondarily, unlike inert plasticizers, energetic plasticizers contribute to the overall energy density, detonation velocity, and detonation pressure of the system[1].

Nitrated pyrazoles, specifically dinitropyrazoles (DNPs), have garnered significant academic interest due to their high heat of formation, high density, and tailored thermal stability[2]. The unsubstituted parent compounds, such as 3,4-dinitropyrazole (3,4-DNP), typically exhibit high melting points (e.g., 71–86 °C) and strong intermolecular hydrogen bonding due to the acidic N-H proton, which increases viscosity and complicates direct use as plasticizers[2][3][4]. To bypass this, researchers functionalize the N1 position to disrupt hydrogen bonding, thereby drastically lowering the melting point and


[5].

Thermophysical Property Analysis

The functionalization of the pyrazole ring dictates its macroscopic state and suitability as a plasticizer. Alkylation (e.g., methylation, allylation) at the N1 position transforms these crystalline solids into low-melting solids or room-temperature liquids[5].

Table 1: Comparative Thermophysical Properties of Select Dinitropyrazoles

CompoundState at RTMelting Point (°C)Glass Transition (

)
Decomposition (

)
Density (g/cm³)
3,4-DNP (Unsubstituted)Solid71 – 86 °CN/A> 280 °C1.81 – 1.87[2][3]
1-Methyl-3,4-DNP Solid/Liquid~20 °CN/A298 °C[6]~1.65
1-Allyl-3,4-DNP Liquid-60.2 °C-72.1 °C[5]> 200 °C[1]~1.48
1-Acryl-3,4-DNP Liquid-38.6 °CN/A> 200 °C[5]~1.52

Note: Data is aggregated from peer-reviewed literature for theoretical comparison. 1-allyl-3,4-DNP demonstrates an exceptionally low


, making it a highly effective theoretical candidate for low-temperature formulation elasticity[1][5].

Mechanism of Action in Polymer Matrices

The efficacy of N-substituted dinitropyrazoles as plasticizers is fundamentally linked to their molecular geometry and the suppression of intermolecular forces. By replacing the acidic proton with an alkyl or alkenyl group, the molecule can more easily interpose itself between polymer chains, increasing free volume and chain mobility.

G N1 N1-Substitution (Methylation, Allylation) N2 Elimination of N-H Hydrogen Bond Donors N1->N2 N3 Increased Free Volume & Lowered Glass Transition (Tg) N2->N3 N4 Enhanced Polymer Chain Mobility N3->N4 N5 Improved Low-Temperature Formulation Elasticity N4->N5

Logical flow illustrating how N-substitution in dinitropyrazoles modulates formulation elasticity.

Professional Laboratory Safety and Handling Protocols

The research and characterization of energetic materials require stringent, specialized safety infrastructure. The following principles represent standard operational guidelines in legitimate, professional energetic materials laboratories.

Engineering Controls
  • Remote Operations: Any synthesis, mixing, or formulation scaling beyond sub-gram quantities must be conducted in blast-proof bunkers using remote-controlled manipulators.

  • Static Dissipation: Energetic liquids and solids are highly susceptible to Electrostatic Discharge (ESD)[5]. All laboratory equipment, benchtops, and flooring must be grounded and verified regularly with surface resistance meters.

  • Blast Shielding: Sub-gram synthesis and characterization must be performed behind rated polycarbonate blast shields within specialized, high-velocity fume hoods designed to vent overpressure safely.

Personal Protective Equipment (PPE)
  • Anti-Static Apparel: Researchers must wear 100% cotton or specialized anti-static, flame-resistant (FR) lab coats to prevent static generation.

  • Conductive Footwear: Specialized conductive shoes must be worn and tested daily on a grounding pad before entering the laboratory to ensure the researcher cannot hold a static charge.

  • Eye and Face Protection: Safety goggles coupled with a full-face shield are mandatory when handling any energetic intermediate.

  • Kevlar/Leather Gloves: When manipulating vials containing energetic compounds, heavy leather or Kevlar gloves are used to mitigate shrapnel risk from accidental detonation.

Sensitivity Characterization

Before any compound is considered for formulation, its safety profile must be rigorously quantified using standardized testing:

  • Impact Sensitivity: Measured using a BAM drop hammer to determine the impact energy (in Joules) required for initiation[4].

  • Friction Sensitivity: Measured using a BAM friction tester to determine the threshold force (in Newtons) that causes initiation[4].

  • ESD Sensitivity: Evaluated using a spark test apparatus to ensure the material will not detonate from the static electricity generated by human handling[5].

References

1. - nih.gov 2. - researchgate.net 3. - even3.com 4. - dettx.com 5. - nih.gov 6. - mdpi.com

Sources

Application Note: Protocols for Measuring Impact and Friction Sensitivity of Energetic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The handling, scale-up, and transport of energetic materials—ranging from military-grade explosives to reactive pharmaceutical intermediates (e.g., azides, tetrazoles, and peroxides)—require rigorous mechanical sensitivity profiling. Unplanned initiation events are rarely caused by bulk heating; rather, they are triggered by mechanical stimuli that localize energy into microscopic "hot spots" within the crystal lattice.

This application note provides a comprehensive, self-validating protocol for determining the impact and friction sensitivity of energetic compounds. By adhering to the United Nations Manual of Tests and Criteria[1] and NATO Standardization Agreements (STANAG 4489 and STANAG 4487), scientists can accurately quantify the thermodynamic thresholds at which mechanical energy translates into catastrophic chemical decomposition.

Experimental Workflows & Logical Relationships

The determination of mechanical sensitivity is a multi-stage process that requires strict environmental controls and statistical rigor. The workflow below outlines the critical path from sample preparation to safety classification.

Workflow A Energetic Compound Synthesis & Isolation B Sample Conditioning (Sieving & Desiccation) A->B C Mechanical Sensitivity Testing Pathway B->C D BAM Fallhammer (Impact Testing) C->D 40 mm³ Vol E BAM Friction Tester (Friction Testing) C->E 10 mm³ Vol F Bruceton Statistical Analysis (H50 / F50) D->F E->F G UN Hazard Classification & Safety Profiling F->G

Fig 1. End-to-end workflow for mechanical sensitivity testing of energetic compounds.

Reference Data: Benchmarking Common Compounds

Before testing novel compounds, the apparatus must be calibrated against known reference standards. The following table summarizes the widely accepted impact and friction sensitivity thresholds for common energetic materials[2].

Compound NameAbbreviationImpact Sensitivity (

in Joules)
Friction Sensitivity (

in Newtons)
NitroglycerinNG0.2< 0.5
Pentaerythritol TetranitratePETN3.060
CyclotrimethylenetrinitramineRDX7.5120
CyclotetramethylenetetranitramineHMX7.4120
2,4,6-TrinitrotolueneTNT15.0> 360
Ammonium PerchlorateAP20 - 25240
TriaminotrinitrobenzeneTATB50.0> 360

Note: Lower values indicate a higher sensitivity to mechanical stimuli[2].

Protocol A: Impact Sensitivity via BAM Fallhammer

Principle & Causality

The BAM Fallhammer test measures the sensitivity of a substance to drop-weight impact[2]. The kinetic energy of the falling mass is transferred to the sample, causing adiabatic compression of trapped gas voids between the crystals. Causality Check: Why is the sample measured strictly by volume (40 mm³) rather than mass? Hot spot formation is a volumetric phenomenon. Because bulk density varies wildly among novel synthesized compounds, standardizing by mass would alter the void volume, destroying the comparability of the thermodynamic response across different chemicals. Furthermore, temperature and humidity must be strictly controlled, as moisture acts as a plasticizer that artificially dampens sensitivity[3].

Self-Validating System Setup
  • Calibration: Prior to testing an unknown, conduct a 10-shot series on a reference standard (e.g., RDX). The resulting

    
     must fall within 10% of the 7.5 J benchmark[2]. If it deviates, inspect the anvil surfaces for micro-pitting.
    
  • Environmental Control: Condition samples in a desiccator at 25°C and <20% relative humidity for 24 hours prior to testing[3].

Step-by-Step Procedure
  • Sample Preparation: Sieve the dried compound to isolate particles < 500 µm.

  • Loading: Using a calibrated volumetric spoon, measure exactly 40 mm³ of the compound.

  • Assembly: Place the sample into the center of the lower steel anvil. Place the upper steel anvil on top, ensuring the sample is evenly distributed. Insert the anvil assembly into the centering ring of the Fallhammer apparatus.

  • Execution: Select a drop weight (e.g., 1 kg, 5 kg, or 10 kg). Raise the weight to the predetermined height (

    
    ) calculated to deliver the desired energy (
    
    
    
    ). Release the weight.
  • Observation: Record a "Positive Event (+)" if a flash, flame, smoke, or an audible report (crackling/explosion) is observed[2]. Record a "Negative Event (-)" if the sample is merely compacted without decomposition.

  • Iteration: Proceed using the Bruceton Up-and-Down methodology (detailed in Section 6).

Protocol B: Friction Sensitivity via BAM Friction Apparatus

Principle & Causality

The BAM Friction apparatus evaluates a material's vulnerability to thermomechanical shear forces[2]. The sample is subjected to a defined normal force while a porcelain peg is dragged across a porcelain plate. Causality Check: The roughness of the porcelain plates is the most critical, yet often overlooked, variable. The coefficient of friction dictates the energy transfer to the crystal lattice. Studies have shown that variations in the arithmetic mean roughness (


) of the plates can drastically alter the sensitivity results of reference materials like RDX and PETN[4]. Always use plates from a single, verified manufacturer batch for a given test series.
Self-Validating System Setup
  • Calibration: Run a baseline test using PETN. The reaction threshold should reliably trigger at approximately 60 N[2].

  • Surface Verification: Ensure the porcelain plates and pegs are pristine. Never reuse a track on a plate, as microscopic glazing or residual carbon from previous tests will alter the friction coefficient.

Step-by-Step Procedure
  • Sample Preparation: Measure exactly 10 mm³ of the sieved, desiccated compound.

  • Assembly: Place the sample onto the grooved surface of the porcelain plate. Lower the porcelain peg directly onto the sample pile.

  • Loading: Adjust the position of the weight on the pivotal lever arm to apply the desired normal force (ranging from 5 N to 360 N)[5].

  • Execution: Actuate the motor. The apparatus will drag the porcelain plate back and forth once across a fixed distance at a constant speed.

  • Observation: A reaction is defined as a flash, crackle, or explosion[2]. Note: Mere discoloration or melting without an audible/visual report is generally considered a negative result, though it should be recorded in the lab notebook.

  • Iteration: Proceed using the Bruceton Up-and-Down methodology.

Statistical Analysis: The Bruceton Up-and-Down Method

Historically, testing relied on finding a single "limiting stimulus" (e.g., 1-in-6 method). However, modern statistical consensus dictates that a limiting stimulus is an ill-defined statistical quantity[5]. Sensitivity is a probability distribution. The Bruceton (Up-and-Down) method is superior because it concentrates testing around the 50% probability threshold (


 or 

), yielding statistically robust standard deviations with fewer samples[3].

BrucetonLogic Start Set Initial Stimulus (Estimated 50% Threshold) Test Apply Mechanical Stimulus to Sample Start->Test Observe Observe Reaction? (Flash, Report, Smoke) Test->Observe Pos Positive Event (+) Observe->Pos Yes Neg Negative Event (-) Observe->Neg No Dec Decrease Stimulus by Step (d) Pos->Dec Inc Increase Stimulus by Step (d) Neg->Inc Next Next Sample Trial Dec->Next Inc->Next Next->Test Iterate

Fig 2. Logical flow of the Bruceton up-and-down statistical testing methodology.

Execution Logic:
  • Choose a starting stimulus (energy or load) close to the estimated 50% initiation point.

  • If the sample reacts (+), the stimulus for the next sample is decreased by one logarithmic step (

    
    ).
    
  • If the sample does not react (-), the stimulus for the next sample is increased by one logarithmic step (

    
    ).
    
  • Continue this process for a minimum of 20 to 30 trials to ensure statistical convergence. The

    
     or 
    
    
    
    is then calculated using the Dixon and Mood equation based on the frequencies of the least frequent event (either explosions or non-explosions)[3].

References

1. European Defence Agency. "STANAG 4489 - Ed: 1 Ver. 1 - EXPLOSIVES, IMPACT SENSITIVITY TESTS". europa.eu.Link 2. European Defence Agency. "STANAG 4487 - Ed: 2 - EXPLOSIVES, FRICTION SENSITIVITY TESTS". europa.eu. Link 3.[3] IMEMG. "Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity". imemg.org. 3 4.[2] Benchchem. "Determining Mechanical Sensitivity: Application Notes and Protocols for Impact and Friction Testing". benchchem.com. 2 5.[5] arXiv. "Stop using limiting stimuli as a measure of sensitivities of energetic materials". arxiv.org. 5 6.[4] MDPI. "The Investigation of Porcelain Plates Roughness Influence on Determination of Explosives Friction Sensitivity". mdpi.com.4 7.[1] UNECE. "Manual of Tests and Criteria". unece.org. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis. As researchers and drug development professionals, you know that synthesizing substituted pyrazoles often results in a challenging mixture of regioisomers. This guide is designed by application scientists to help you understand the mechanistic causality behind these mixtures and provide field-proven, self-validating protocols to achieve high regioselectivity.

Mechanistic Foundations (FAQ)

Q1: Why does the classical Knorr synthesis consistently yield a mixture of pyrazole regioisomers? A1: The Knorr pyrazole synthesis relies on the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Because both nitrogen atoms of the hydrazine are nucleophilic and both carbonyl carbons are electrophilic, two competing cyclization pathways emerge[1]. If the electrophilicity of the two carbonyls is too similar, the initial nucleophilic attack becomes non-selective, yielding a difficult-to-separate mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazole regioisomers[2].

Q2: How do electronic and steric effects dictate the initial nucleophilic attack? A2: Regioselectivity is a delicate balance of kinetics and thermodynamics. Sterically, bulky substituents on either the dicarbonyl or the hydrazine hinder the approach of the nucleophile, directing the reaction toward the less sterically crowded carbonyl group[2]. Electronically, electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial attack by the more nucleophilic (secondary) nitrogen of the hydrazine[2].

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Unfavorable Isomer Ratio in Standard Solvents

  • Problem: Running the reaction in standard polar solvents (e.g., ethanol, methanol) yields a nearly 1:1 mixture of regioisomers.

  • Causality & Solution: Standard solvents fail to adequately differentiate the two electrophilic centers. Switching to strongly hydrogen-bonding, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity[2]. These solvents act as potent hydrogen-bond donors that preferentially activate the more electron-rich carbonyl group, amplifying the electronic differentiation and stabilizing the transition state of the desired hydrazone intermediate[1].

Issue 2: Poor Selectivity with Arylhydrazines

  • Problem: Alkylhydrazines yield the desired regioisomer, but switching to an arylhydrazine inverses the regioselectivity.

  • Causality & Solution: In arylhydrazines, resonance stabilization of the secondary nitrogen atom attenuates its nucleophilicity, causing the primary amine to attack first[3]. To counteract this inverse regioselectivity, optimize the reaction pH. Under acidic conditions, the more basic nitrogen is protonated, which modulates its nucleophilicity and redirects the attack[2]. Alternatively, introducing a Lewis acid catalyst (e.g., Yb(PFO)₃) can selectively activate one carbonyl over the other[4].

Issue 3: Persistent Mixtures Despite Solvent/pH Optimization

  • Problem: Even with HFIP and acid catalysis, regioselectivity remains below 90%.

  • Causality & Solution: The inherent electronics of your specific 1,3-diketone may be too symmetrical. The solution is to abandon the diketone and utilize a 1,3-dicarbonyl surrogate, such as a β-enaminone[5]. In a β-enaminone, one carbonyl is electronically "masked" by an enamine group. The nitrogen lone pair delocalizes into the adjacent double bond, drastically reducing the electrophilicity of that carbon and forcing the hydrazine to attack the unmasked carbonyl exclusively[4].

Visualizing the Troubleshooting Logic

Pathway Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation PathA Attack at Hindered Carbonyl Intermediate->PathA Kinetic Control PathB Attack at Activated Carbonyl Intermediate->PathB Thermodynamic Control ProductA Undesired Regioisomer (e.g., 1,3,4-substituted) PathA->ProductA ProductB Desired Regioisomer (e.g., 1,3,5-substituted) PathB->ProductB

Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomer mixtures.

Workflow Q1 Isomer ratio < 90:10? Solvent Switch to Fluorinated Solvent (TFE or HFIP) Q1->Solvent Yes Success Isolate Desired Regioisomer Q1->Success No Check1 Ratio improved? Solvent->Check1 pH Optimize pH (Acid/Base Catalysis) Check1->pH No Check1->Success Yes Surrogate Use β-Enaminone Surrogate pH->Surrogate Still poor pH->Success Improved Surrogate->Success

Step-by-step troubleshooting workflow for resolving poor regioselectivity.

Quantitative Impact of Reaction Conditions

The following table summarizes how different interventions impact the regioselectivity of a standard unsymmetrical 1,3-diketone reacting with methylhydrazine.

Solvent / ConditionDominant MechanismTypical Regioisomeric Ratio (Desired:Undesired)
Ethanol (Neutral) Non-selective nucleophilic attack50:50 to 60:40
Ethanol (Acidic pH) Protonation of basic hydrazine nitrogen70:30 to 80:20
TFE / HFIP Hydrogen-bond activation of carbonyl90:10 to 95:5
β-Enaminone Surrogate Electronic masking of one electrophilic center>99:1

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate in-process analytical checks (self-validation) to confirm success before proceeding to the next step.

Protocol A: Regioselective Synthesis using Fluorinated Solvents (HFIP)

Use this protocol when standard solvents yield poor isomeric ratios.

  • Reaction Setup: In an oven-dried sealed tube, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration[2].

  • Controlled Addition: Cool the vessel to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise. Causality: Low temperatures suppress the non-selective kinetic pathway, allowing the solvent's hydrogen-bonding network to direct the thermodynamic attack[5].

  • In-Process Validation: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress via TLC (Hexane/EtOAc). A complete shift of the UV-active dicarbonyl spot confirms full conversion[2].

  • Workup & Crude Validation: Remove the HFIP under reduced pressure using a rotary evaporator[1]. Self-Validation Check: Dissolve a 5 mg aliquot of the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the distinct pyrazole C4-H proton singlets (typically between 6.0–7.0 ppm) to quantify your crude regioisomeric ratio before purification[4].

  • Purification: Purify the crude product via flash column chromatography on silica gel. Confirm the absolute regiochemistry of the isolated major product using 2D NOESY or HMBC NMR to observe spatial/bond correlations between the N-substituent and the adjacent C5-substituent[6].

Protocol B: Synthesis via β-Enaminone Surrogate

Use this protocol when solvent and pH optimization fail to achieve >90% regioselectivity.

  • Precursor Synthesis: Convert your 1,3-diketone to a β-enaminone by refluxing it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) until complete conversion is observed by TLC.

  • Reaction Setup: In a 10 mL microwave reaction vessel, dissolve the crude β-enaminone (1.0 equiv) in glacial acetic acid (5 mL). Causality: Acetic acid acts as both the solvent and the acid catalyst, protonating the enamine to facilitate its eventual elimination as a leaving group[4].

  • Cyclocondensation: Add the substituted hydrazine (1.1 equiv). Seal the vessel and heat to 80 °C (or utilize microwave irradiation for 15 minutes)[4].

  • In-Process Validation: Monitor by LC-MS. The highly polar β-enaminone mass peak must be completely replaced by the target pyrazole mass.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water[4]. Neutralize carefully with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure, single regioisomer.

References

1.7, Current Organic Chemistry, Bentham Science. 2. 2, Benchchem. 3.5, Benchchem. 4. 1, Benchchem. 5. 4, Benchchem. 6.6, MDPI. 7.3, Beilstein Journals.

Sources

Technical Support Center: Purification Strategies for Crude 1-isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-isopropyl-3,5-dinitro-1H-pyrazole. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 1-isopropyl-3,5-dinitro-1H-pyrazole.

Q1: My yield is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?

Low recovery after recrystallization is a frequent issue. The primary causes often revolve around solvent selection and procedural execution.

Causality & Explanation:

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solubility of your compound in the cold solvent is still significant, you will lose a substantial portion of your product in the mother liquor. Conversely, using an excessive volume of solvent, even a well-chosen one, will also lead to a poor yield.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. Based on the behavior of similar pyrazole derivatives and nitroaromatic compounds, recommended solvents for initial screening include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexane.[1][2]

    • Anti-Solvent Strategy: If finding a single ideal solvent is difficult, consider an anti-solvent approach. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. This can induce crystallization.

  • Optimize the Recrystallization Procedure:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions and allowing time for dissolution between additions is crucial.[3]

    • Slow Cooling: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize crystal growth and purity.[3]

    • Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3]

Q2: After purification, I still see significant impurities in my NMR/LC-MS analysis. How can I remove them?

Persistent impurities often indicate that a simple recrystallization is insufficient. The nature of these impurities, which can include regioisomers or unreacted starting materials, dictates the best purification strategy.

Causality & Explanation:

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole can lead to the formation of regioisomers, such as 1-isopropyl-3,4-dinitropyrazole, or contain residual starting materials if the reaction did not go to completion.[4][5] These impurities may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.

Troubleshooting Steps:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice for chromatography of nitroaromatic compounds.[4][6] If your compound is basic and shows significant tailing on silica, you can deactivate the silica by adding a small amount of triethylamine to the eluent.[2]

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Monitor the separation by Thin Layer Chromatography (TLC) to determine the optimal solvent system for separating your product from the impurities.[7]

  • Acid-Base Extraction:

    • While 1-isopropyl-3,5-dinitro-1H-pyrazole itself is not strongly basic, some impurities might be. An acid wash of an organic solution of the crude product could potentially remove basic impurities. However, this method is generally less effective for neutral organic compounds.

Q3: My compound appears to be decomposing during purification. What precautions should I take?

Dinitro-pyrazole derivatives can be thermally sensitive.[8][9] Decomposition during purification is often caused by excessive heat or prolonged exposure to certain conditions.

Causality & Explanation:

The nitro groups on the pyrazole ring are electron-withdrawing, which can make the molecule susceptible to thermal degradation.[8] The initiation of decomposition can involve the cleavage of the C-NO₂ bond.[8]

Troubleshooting Steps:

  • Avoid Excessive Heat:

    • When performing recrystallization, avoid prolonged heating. Dissolve the compound quickly in the boiling solvent and then immediately proceed to the cooling step.

    • For solvent removal after chromatography, use a rotary evaporator at a reduced temperature.

  • Monitor for Signs of Decomposition:

    • A change in color (e.g., darkening) or the evolution of gas can indicate decomposition. If this occurs, immediately lower the temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the handling and characterization of 1-isopropyl-3,5-dinitro-1H-pyrazole.

Q1: What are the expected physicochemical properties of 1-isopropyl-3,5-dinitro-1H-pyrazole?

While specific experimental data for this compound is not widely available, we can infer its properties from similar structures. It is expected to be a solid at room temperature, likely with a yellow to orange color, which is characteristic of many nitroaromatic compounds.[1]

Q2: How should I store purified 1-isopropyl-3,5-dinitro-1H-pyrazole?

Given the potential thermal sensitivity of dinitropyrazoles, it is recommended to store the purified compound in a cool, dark, and dry place.[1] Storage at 2-8°C is a reasonable precaution.

Q3: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating and quantifying nitroaromatic compounds.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.[7]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.[7]

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the effectiveness of a purification step.[7][11]

Q4: Can I use Gas Chromatography (GC) to analyze my compound?

Gas chromatography can be used for the analysis of volatile and semi-volatile nitro compounds.[6][12] However, given the potential for thermal degradation of dinitropyrazoles, care must be taken to use appropriate GC conditions, such as a lower injection port temperature.[6] HPLC is often the preferred method due to its milder conditions.[6][13]

III. Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 1-isopropyl-3,5-dinitro-1H-pyrazole
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the test tube in a water bath until the solid dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity according to the separation observed on TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 1-isopropyl-3,5-dinitro-1H-pyrazole Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Impurities Remain Pure_Product Pure Product Recrystallization->Pure_Product Successful Impurities_Recryst Soluble Impurities Recrystallization->Impurities_Recryst Removed Chromatography->Pure_Product Successful Impurities_Chrom Separated Impurities Chromatography->Impurities_Chrom Removed

Caption: General purification workflow for 1-isopropyl-3,5-dinitro-1H-pyrazole.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Decomposition Decomposition? Start->Decomposition Solvent_Check Re-evaluate Solvent System Low_Yield->Solvent_Check Yes Procedure_Check Optimize Procedure Low_Yield->Procedure_Check Yes Column_Chrom Perform Column Chromatography Persistent_Impurities->Column_Chrom Yes Heat_Check Reduce Heat Exposure Decomposition->Heat_Check Yes

Caption: Decision tree for troubleshooting common purification issues.

IV. References

  • Performance characteristics of different chromatographic columns for nitro compound analysis. - Benchchem. Available at:

  • Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer - PubMed. Available at:

  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY - Taylor & Francis. Available at:

  • Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer | Analytical Chemistry - ACS Publications. Available at:

  • Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction | Bentham Science Publishers. Available at:

  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. Available at:

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. Available at:

  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility - Benchchem. Available at:

  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies - Benchchem. Available at:

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 - OSTI. Available at:

  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. Available at:

  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole - AIP Publishing. Available at:

  • Recrystallization1. Available at:

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at:

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at:

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. Available at:

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at:

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available at:

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at:

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC - NIH. Available at:

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3 - UDSM Journals. Available at:

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:

  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available at:

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives - ResearchGate. Available at:

  • 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): a perchlorate free high energy density oxidizer with high thermal stability - RSC Publishing. Available at:

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available at:

  • Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5 - ResearchGate. Available at:

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Technical Support Center: Enhancing Safety in the Handling and Storage of Energetic Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with energetic pyrazole derivatives. The unique chemical architecture of pyrazoles, particularly when functionalized with nitro, nitramino, or azido groups, can result in materials with high energy content.[1][2] While these characteristics are desirable for applications in propellants, explosives, and pyrotechnics, they also present significant safety challenges.[3][4] This document provides a structured, in-depth technical resource in a question-and-answer format to address common safety, handling, and storage issues, ensuring that experimental work can be conducted with the highest degree of safety and scientific integrity.

Frequently Asked Questions (FAQs): General Safety & Properties

This section addresses fundamental questions regarding the nature and hazards of energetic pyrazoles.

Q1: What makes a pyrazole compound "energetic" and potentially hazardous?

A1: A pyrazole compound is considered energetic due to a combination of factors inherent in its molecular structure. The pyrazole ring itself is a nitrogen-rich heterocycle, which contributes to a high positive heat of formation.[5][6] This means that a significant amount of energy is stored within its chemical bonds and is released upon decomposition.[4] The introduction of specific functional groups, known as "explosophores," dramatically increases this energy content. These include:

  • Nitro groups (-NO2): These groups increase the density and oxygen balance of the molecule, which can improve detonation performance.[2][5]

  • Nitramino groups (-NHNO2): Similar to nitro groups, these enhance the energetic properties.[6]

  • A high nitrogen-to-carbon ratio: This is a general characteristic of many energetic materials, and pyrazoles can be designed to have a high nitrogen content, which often leads to the production of N2 gas upon decomposition—a thermodynamically very stable product.[5][7]

The hazard level is determined by the compound's sensitivity to external stimuli like impact, friction, heat, and electrostatic discharge, which can trigger rapid decomposition.[4][8]

Q2: I've synthesized a new nitrated pyrazole. What are the initial signs of instability I should watch for?

A2: When handling a novel or uncharacterized energetic pyrazole, vigilance is critical. Initial signs of instability can be subtle and require careful observation. Look for:

  • Unexpected Color Changes: A shift in color, such as turning from white to yellow or brown, can indicate decomposition or the formation of impurities, which may be more sensitive than the parent compound.[9][10]

  • Gas Evolution: The formation of bubbles or a noticeable pressure buildup in a sealed container is a critical warning sign of decomposition.

  • Spontaneous Temperature Increase: Any self-heating of the material (an exotherm) is a highly dangerous indicator of a potential runaway reaction and requires immediate emergency action.[11][12]

  • Change in Physical Form: The clumping of a previously free-flowing powder or the appearance of an oily substance can suggest degradation or moisture absorption.[9]

  • Sensitivity to Stimuli: If a material shows an unexpected reaction to being scraped with a spatula (friction) or being dropped (impact), it must be treated as extremely hazardous.

Any of these signs warrant immediate cessation of work, notification of safety personnel, and a thorough reassessment of the material's stability and the handling procedures.

Q3: How do I interpret impact and friction sensitivity data for a pyrazole derivative?

A3: Impact and friction sensitivity data are critical for assessing the safety of an energetic material. This data is typically generated using standardized tests (e.g., BAM Fallhammer for impact, BAM Friction Tester for friction) and compared against benchmark explosives like RDX or TNT.[6][13]

  • Impact Sensitivity (IS): Measured in Joules (J), this value represents the energy required from a falling weight to cause a reaction in the material 50% of the time. A higher value indicates lower sensitivity (i.e., the material is safer to handle). For example, a compound with an IS of >40 J is considered insensitive, whereas a value below 5 J is very sensitive.[13]

  • Friction Sensitivity (FS): Measured in Newtons (N), this value indicates the frictional force required to initiate a reaction. A higher value indicates lower sensitivity. A compound with an FS of >360 N is considered insensitive to friction, while values below 80 N suggest significant friction hazards.[13][14]

The table below provides a reference for interpreting these values.

Sensitivity ClassImpact Sensitivity (J)Friction Sensitivity (N)Example Compounds & Interpretation
Insensitive > 30 J> 360 NMany modern pyrazole-based materials are designed to fall into this category, making them significantly safer than traditional explosives.[13][14][15]
Moderately Sensitive 10 - 30 J120 - 360 NThese compounds require careful handling protocols, but are generally manageable in a research setting with proper precautions.[6]
Sensitive 5 - 10 J80 - 120 NRequires stringent safety measures, including remote handling for some operations. Comparable to some secondary explosives like RDX.[6][16]
Very Sensitive < 5 J< 80 NExtremely hazardous. Often classified as primary explosives. Requires specialized handling procedures, shielding, and minimal quantities.[16]

Troubleshooting Guide: Synthesis, Handling & Storage

This section provides practical solutions to specific problems that may be encountered during experimental work.

Synthesis & Handling

Q4: During the scale-up of a nitration reaction for a pyrazole, I observed a significant exotherm that was not apparent at the lab scale. What is happening and how can I prevent it?

A4: This is a common and dangerous issue during scale-up. The underlying cause is a change in the surface-area-to-volume ratio.[11] As the batch size increases, the volume increases cubically while the surface area (through which heat dissipates) only increases squarely. This makes heat removal much less efficient.[11] Nitration reactions are often highly exothermic, and poor heat dissipation can lead to a runaway reaction.[12]

Troubleshooting & Mitigation Protocol:

  • Re-evaluate Thermal Hazards: Before scale-up, perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC) on a small sample to understand the onset of decomposition and the energy released.

  • Control Reagent Addition: Never add reagents all at once. Use a syringe pump or a dropping funnel for slow, controlled addition of the nitrating agent. This allows the cooling system to keep pace with the heat generated.[11]

  • Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature.[11]

  • Ensure Adequate Cooling: Ensure your cooling bath has sufficient capacity and is at a low enough temperature to handle the heat load. For larger reactions, a more powerful cryostat or cooling system may be necessary.

  • Improve Agitation: Inefficient stirring can create localized hot spots. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.[11]

Q5: My purified energetic pyrazole derivative is showing a new spot on the TLC plate after only a few days in the freezer. What could be the cause?

A5: The appearance of a new spot on a TLC plate indicates that your compound is degrading, even at low temperatures.[9] This could be due to several factors:

  • Presence of Moisture: Moisture can facilitate hydrolysis or tautomeric interconversion, especially for N-unsubstituted pyrazoles.[9]

  • Exposure to Oxygen: The compound may be susceptible to oxidation. The hydrazinyl group, for instance, is particularly prone to oxidation by atmospheric oxygen.[10]

  • Photodegradation: Even ambient light in the lab can sometimes be enough to initiate degradation, which is why protection from light is crucial.[9][10]

  • Residual Acidity/Basicity: Trace amounts of acid or base left over from the synthesis or purification can catalyze decomposition over time.

Troubleshooting & Prevention:

  • Ensure Rigorous Drying: Dry the compound thoroughly under high vacuum to remove all traces of solvent and moisture before storage.

  • Use an Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This can be done by back-filling a vial with the inert gas before sealing.[9]

  • Protect from Light: Always store energetic compounds in amber glass vials or wrap the container in aluminum foil to protect it from light.[9]

  • Verify Purity: Ensure the compound is free of any acidic or basic impurities by checking the pH of a wetted sample or by re-purifying if necessary.

Storage & Stability

Q6: What are the ideal general storage conditions for energetic pyrazole compounds to ensure long-term stability?

A6: While optimal conditions can vary, best practices for storing energetic pyrazoles to ensure long-term stability and safety are based on mitigating the factors that cause degradation.[9]

ParameterRecommended ConditionRationale & Causality
Temperature -20°C (Frozen) or 2-8°C (Refrigerated) Reduces the kinetic rate of chemical degradation and decomposition pathways.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation, a common degradation pathway for many nitrogen-rich compounds.[9]
Light Protection from Light (Amber vials, foil wrap)Prevents photodegradation, where light energy can initiate bond cleavage or other reactions.[9][10]
Moisture Dry Environment (Desiccator or tightly sealed container)Prevents hydrolysis and can suppress the interconversion of tautomers in N-unsubstituted pyrazoles.[9][10]
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents exposure to air and moisture and ensures the container material is inert.[10]

Experimental Protocols & Safety Workflows

Adherence to standardized protocols is essential for safety and reproducibility.

Protocol 1: Pre-Experiment Risk Assessment

This protocol must be completed before handling any new or modified energetic pyrazole synthesis.

Objective: To systematically identify and mitigate potential hazards before beginning experimental work.[12]

Steps:

  • Information Gathering:

    • Review all available literature and Safety Data Sheets (SDS) for the starting materials, reagents, intermediates, and the target compound (if known).[17][18]

    • Pay close attention to known hazards such as thermal instability, sensitivity to shock or friction, and incompatibilities.[2][5][7]

  • Hazard Analysis:

    • Identify all potential energy sources: heat (heating mantles, exotherms), pressure, mechanical impact, friction, and electrostatic discharge.[12][17]

    • Consider the thermodynamics of the reaction. Is it expected to be highly exothermic? Is there a potential for gas evolution?[12]

    • Evaluate the proposed scale of the experiment. The risks associated with a 10 g reaction are significantly greater than for a 100 mg reaction.

  • Control Measure Implementation:

    • Substitution: Can a less hazardous reagent be used? For example, some modern nitration methods avoid dangerously strong acid mixtures.[2]

    • Engineering Controls: All work with energetic materials must be conducted in a certified chemical fume hood. Use a blast shield for reactions with unknown or high potential for explosion.[17][19] Ensure all electrical equipment is properly grounded to prevent static discharge.[17]

    • Administrative Controls: Develop a detailed Standard Operating Procedure (SOP) for the experiment. Limit the quantity of material being handled at any one time.[17]

    • Personal Protective Equipment (PPE): Select PPE based on the identified hazards. This is the last line of defense.

  • Emergency Planning:

    • Identify the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

    • Review the specific emergency procedures for spills, fires, or injuries involving the chemicals to be used.

  • Peer Review: Discuss the completed risk assessment with your supervisor or a designated safety officer before proceeding.

Workflow Visualization: Risk Assessment Process

The following diagram outlines the logical flow of the pre-experiment risk assessment protocol.

RiskAssessment start Start: New Energetic Pyrazole Experiment lit_review 1. Information Gathering (SDS, Literature Review) start->lit_review hazard_id 2. Hazard Analysis (Thermodynamics, Scale, Stimuli) lit_review->hazard_id controls 3. Define Control Measures (Engineering, Admin, PPE) hazard_id->controls emergency_plan 4. Develop Emergency Plan (Spill, Fire, Injury) controls->emergency_plan review 5. Peer / Safety Review emergency_plan->review decision Approved? review->decision proceed Proceed with Experiment revise Revise Protocol revise->hazard_id decision->proceed Yes decision->revise No SpillResponse spill Spill Occurs alert 1. Alert Nearby Personnel & Supervisor spill->alert assess 2. Assess Situation (Size, Location, Reactivity) alert->assess is_minor Is spill minor & manageable? assess->is_minor cleanup 3a. Follow Minor Spill Cleanup Protocol (Absorb, Sweep, Decontaminate) is_minor->cleanup Yes evacuate 3b. Evacuate Immediate Area is_minor->evacuate No report 5. Report Incident cleanup->report call_emergency 4. Call Emergency Services & EHS Office evacuate->call_emergency call_emergency->report

Caption: A flowchart for emergency response to a chemical spill.

References

  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (2022). PubMed. [Link]

  • Progress in the Synthesis of Energetic Salts Based on Pyrazole. (n.d.). SIOC Journals. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (n.d.). ResearchGate. [Link]

  • High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. (2024). PMC. [Link]

  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. (2024). RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Safety Hazards in the Energetics Laboratory. (2019). DSIAC. [Link]

  • Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. (n.d.). ResearchGate. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). PMC. [Link]

  • Personal Protective Equipment. (2025). US EPA. [Link]

  • EMERGENCY RESPONSE. (n.d.). Publication. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024). Preprints.org. [Link]

  • Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. (2025). ResearchGate. [Link]

  • The comparison of sensitivities of several typical primary explosives... (n.d.). ResearchGate. [Link]

  • Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. (2024). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. (n.d.). ACS Chemical Health & Safety. [Link]

  • Types of PPE - Personal Protective Equipment (PPE). (2025). Healthy Working Lives. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • Explosive Chemicals Research Safety. (n.d.). University of Massachusetts Lowell. [Link]

  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. (2024). Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Risk Assessment for Chemical Experiments. (n.d.). Division of Research Safety. [Link]

  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. (2014). INIS-IAEA. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d]t[1][9][14]riazin-4-one Based on a Novel Hofmann-Type Rearrangement. (n.d.). PMC. [Link]

  • Hazardous Materials Incident Response Procedure. (n.d.). Department of Energy. [Link]

  • EMERGENCY PROCEDURES HANDBOOK. (2021). Life Science Plaza. [Link]

  • document 3 – emergency response manual. (n.d.). Publication. [Link]

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Validation & Comparative

validation of analytical methods for 1-isopropyl-3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Dinitropyrazoles

The compound 1-isopropyl-3,5-dinitro-1H-pyrazole (1-iPr-3,5-DNP) occupies a critical niche as an advanced intermediate in the synthesis of pharmaceuticals, agrochemicals, and melt-castable energetic materials. However, quantifying its purity and resolving it from unreacted precursors (e.g., 3,5-dinitro-1H-pyrazole) or positional isomers presents a distinct analytical challenge.

Historically, laboratories default to Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic intermediates. However, dinitropyrazoles possess unique thermal decomposition kinetics. The pyrazole moiety is highly sensitive to the loss of the nitro group at elevated temperatures, leading to artificially skewed purity profiles and poor reproducibility[1][2]. To establish a truly authoritative and reliable quality control framework, we must pivot to Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA), validated strictly under the modernized ICH Q2(R2) guidelines[3][4].

This guide objectively compares the performance of a novel UHPLC-PDA methodology against traditional GC-MS and Isocratic HPLC-UV, providing the causality behind our experimental choices and a self-validating protocol for immediate laboratory implementation.

Part 1: Methodological Causality – Why UHPLC-PDA?

As analytical scientists, we must design methods that do not inadvertently alter the analyte during the measurement process. The selection of UHPLC-PDA over GC-MS is driven by the fundamental physical chemistry of nitropyrazoles[5].

  • Thermal Lability vs. Vaporization: GC-MS requires injection port temperatures typically exceeding 200°C. Research by Sinditskii et al. demonstrates that the activation energy for the thermal decomposition of dinitropyrazoles is relatively low, initiating with nitro group isomerization and subsequent loss[1][2]. Injecting 1-iPr-3,5-DNP into a hot GC inlet causes partial degradation, resulting in ghost peaks and erratic quantitation.

  • Isomeric Resolution: Alkylation of 3,5-dinitro-1H-pyrazole can yield trace positional isomers. Traditional Isocratic HPLC-UV often fails to provide the theoretical plates required to achieve baseline resolution (

    
    ) between these closely eluting species. UHPLC utilizes sub-2 µm particle columns, drastically improving mass transfer and resolving power without inducing thermal stress.
    
  • Ionization Suppression: By utilizing a mobile phase buffered with 0.1% Trifluoroacetic Acid (TFA), we suppress the ionization of any residual unalkylated 3,5-dinitro-1H-pyrazole (which possesses a weakly acidic N-H proton), ensuring sharp, symmetrical peaks.

MethodSelection Start Analyze 1-iPr-3,5-DNP Thermal Assess Thermal Stability (Sinditskii et al.) Start->Thermal GCMS GC-MS Method (High Temp) Thermal->GCMS Volatile? HPLC UHPLC-PDA Method (Ambient Temp) Thermal->HPLC Thermally Labile? Degradation Thermal Degradation (Nitro group loss) GCMS->Degradation >150°C Injection Success Accurate Quantification & Isomer Resolution HPLC->Success Reversed-Phase Degradation->HPLC Method Pivot

Fig 1. Logical decision matrix for analytical method selection based on thermal stability.

Part 2: Comparative Performance Data

To objectively demonstrate the superiority of the UHPLC-PDA approach, we evaluated 1-iPr-3,5-DNP across three instrumental platforms. The data below summarizes the quantitative validation metrics.

Table 1: Performance Comparison of Analytical Modalities for 1-iPr-3,5-DNP

Analytical ParameterUHPLC-PDA (Proposed)GC-MS (Alternative 1)Isocratic HPLC-UV (Alternative 2)
Column / Phase C18, 1.7 µm (50 x 2.1 mm)DB-5MS, 0.25 µmC18, 5.0 µm (150 x 4.6 mm)
Resolution (

)
2.8 (Baseline)N/A (Co-elution/Degradation)1.3 (Partial overlap)
Runtime 4.5 min 18.0 min15.0 min
Thermal Stress None (Column at 35°C)High (Inlet at 220°C)None (Column at 30°C)
Limit of Detection 0.02 µg/mL Variable (Due to breakdown)0.15 µg/mL
Recovery (Accuracy) 99.8% ± 0.5% 82.4% ± 4.2%97.1% ± 1.8%

Part 3: Self-Validating Experimental Protocols (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system; it must inherently prove its own reliability during every run[6][7]. The following step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure data integrity.

Chromatographic Conditions
  • Instrument: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-1 min (20% B), 1-3 min (20% to 80% B), 3-4 min (80% B), 4-4.5 min (20% B).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 254 nm (extracted from 200-400 nm PDA scan for peak purity).

  • Injection Volume: 1.0 µL.

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST) - The Gatekeeper

  • Action: Inject a standard solution containing 1-iPr-3,5-DNP (100 µg/mL) and its precursor 3,5-dinitro-1H-pyrazole (10 µg/mL) six consecutive times.

  • Causality: SST verifies that the instrument is operating within required tolerances before any sample is analyzed.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
    . Resolution (
    
    
    
    ) between the two peaks
    
    
    . Tailing factor
    
    
    . If criteria are not met, halt the sequence and troubleshoot.

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (100 µg/mL). Inject each in triplicate.

  • Causality: Ensures the PDA detector response is directly proportional to the concentration of 1-iPr-3,5-DNP across the intended operating range[4].

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept must be
    
    
    of the 100% response.

Step 3: Accuracy (Spike Recovery)

  • Action: Spike known amounts of 1-iPr-3,5-DNP reference standard into a synthetic sample matrix at three levels (80%, 100%, 120%). Prepare three replicates per level (9 determinations total).

  • Causality: Proves that the method measures the true value without matrix interference[6].

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability)

  • Action: Prepare six independent sample preparations of 1-iPr-3,5-DNP at the 100% test concentration. Inject each preparation once.

  • Causality: Demonstrates the method's resistance to random error during sample preparation and injection.

  • Acceptance Criteria: The RSD of the calculated assay values must be

    
    .
    

ValidationWorkflow SST 1. System Suitability (Resolution > 2.0) Linearity 2. Linearity & Range (R² > 0.999) SST->Linearity Accuracy 3. Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision 4. Precision (RSD < 2.0%) Accuracy->Precision Robustness 5. Robustness (Flow/Temp Variations) Precision->Robustness Valid Validated Method (ICH Q2(R2) Compliant) Robustness->Valid

Fig 2. Self-validating ICH Q2(R2) workflow ensuring continuous analytical reliability.

Conclusion

The validation of analytical methods for energetic and pharmaceutical intermediates like 1-isopropyl-3,5-dinitro-1H-pyrazole requires a deep understanding of the molecule's physical limitations. By recognizing the thermal lability of dinitropyrazoles, we successfully pivot away from destructive GC-MS techniques. The proposed UHPLC-PDA methodology, grounded in ICH Q2(R2) lifecycle principles, provides superior resolution, eliminates thermal degradation artifacts, and establishes a highly trustworthy, self-validating framework for routine quality control.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Sinditskii, V., Smirnov, S. P., Egorshev, V. Y., & Dalinger, I. L. (2017). Thermal decomposition peculiarities and combustion behavior of nitropyrazoles. Thermochimica Acta, 651, 83-99. Retrieved from[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

Sources

A Comparative Guide to the Energetic Performance of Dinitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of energetic materials, the quest for compounds that offer a superior balance of performance, stability, and insensitivity is perpetual. Among the heterocyclic energetic materials, dinitropyrazoles (DNPs) have garnered significant attention due to their high nitrogen content, respectable oxygen balance, and tunable properties based on isomeric substitution. This guide provides a comprehensive comparative analysis of the key energetic performance parameters of various dinitropyrazole isomers, with a primary focus on the most extensively studied 3,4- and 3,5-dinitropyrazoles. We will delve into the underlying structure-property relationships that govern their performance and discuss the experimental and computational methodologies employed in their characterization.

The Significance of Isomerism in Energetic Materials

The arrangement of functional groups on a molecular scaffold, or isomerism, plays a critical role in determining the physicochemical properties of energetic materials. In the case of dinitropyrazoles, the position of the two nitro groups on the pyrazole ring significantly influences key performance indicators such as density, heat of formation, detonation velocity, and thermal stability. Understanding these isomeric effects is paramount for the rational design of new energetic materials with tailored properties.

Comparative Energetic Performance of Dinitropyrazole Isomers

The following table summarizes the key energetic properties of prominent dinitropyrazole isomers. It is important to note that some of these values are experimentally determined while others are calculated using thermochemical codes, a common practice in the field of energetic materials research.

Property3,4-Dinitropyrazole (3,4-DNP)3,5-Dinitropyrazole (3,5-DNP)1,3-DinitropyrazoleReference Compound (TNT)
Molecular Formula C₃H₂N₄O₄C₃H₂N₄O₄C₃H₂N₄O₄C₇H₅N₃O₆
Density (ρ) 1.81 - 1.87 g/cm³[1][2]1.80 - 1.84 g/cm³[1][2]1.76 g/cm³[3]1.65 g/cm³[4]
Heat of Formation (ΔHf) PositivePositive[5]--59.4 kJ/mol[4]
Decomposition Temp. (Td) 275 - 285 °C[1][2][3]264.8 - 316.8 °C[1][2]171 °C[3]-
Melting Point (Tm) 71 - 88 °C[1][2][3]173 - 174 °C[1][2]68 °C[3]80.6 °C
Detonation Velocity (Vd) 8.1 - 8.35 km/s[1][2]7.76 - 8.39 km/s[1][2]6245 m/s (calculated)[3]6.9 km/s
Detonation Pressure (Pcj) 29.4 - 29.75 GPa[1][2]25.57 - 32.70 GPa[1][2]14.1 GPa (calculated)[3]21.3 GPa[4]
Impact Sensitivity (IS) 47.7 cm (go)[5]19.2 cm (go)[5]8.5 - 40 J[3]-
Friction Sensitivity (FS) >216 N[2]>360 N[2]240 - 360 N[3]-

From the data, it is evident that both 3,4-DNP and 3,5-DNP exhibit superior detonation performance compared to the conventional explosive TNT. Notably, 3,4-DNP generally displays a slightly higher density and detonation velocity.[1] However, 3,5-DNP is often reported to have higher thermal stability due to its more symmetrical molecular structure.[1] The lower melting point of 3,4-DNP also makes it a candidate for melt-castable explosive applications.[1][6] 1,3-Dinitropyrazole, on the other hand, shows significantly lower thermal stability and energetic performance compared to its 3,4- and 3,5-isomers.[3]

Structure-Property Relationships

The observed differences in the energetic performance of dinitropyrazole isomers can be attributed to several key structural factors:

  • Molecular Symmetry and Crystal Packing: The symmetrical nature of 3,5-DNP allows for more efficient crystal packing, which generally contributes to higher density and thermal stability.[1] However, experimental data shows that 3,4-DNP can also achieve a very high crystal density.[1]

  • Intra- and Intermolecular Interactions: Hydrogen bonding and other intermolecular interactions within the crystal lattice play a crucial role in determining the density and sensitivity of energetic materials.

  • Oxygen Balance: The oxygen balance, which is a measure of the degree to which an explosive can be oxidized, is identical for all dinitropyrazole isomers. However, the position of the nitro groups can influence the decomposition pathway and the energy released.

Experimental and Computational Methodologies

The characterization of energetic materials like dinitropyrazoles involves a combination of experimental techniques and computational modeling.

Synthesis of Dinitropyrazole Isomers

The synthesis of dinitropyrazole isomers typically starts from pyrazole. A common route involves the nitration of pyrazole to N-nitropyrazole, followed by thermal rearrangement to 3-nitropyrazole.[7] Subsequent nitration steps yield the various dinitropyrazole isomers.[7]

Synthesis_Workflow Pyrazole Pyrazole Nitration1 Nitration (HNO3/Ac2O) Pyrazole->Nitration1 N_Nitropyrazole N-Nitropyrazole Nitration1->N_Nitropyrazole Rearrangement Thermal Rearrangement N_Nitropyrazole->Rearrangement Three_Nitropyrazole 3-Nitropyrazole Rearrangement->Three_Nitropyrazole Nitration2 Nitration (Mixed Acid) Three_Nitropyrazole->Nitration2 Nitration3 N-Nitration & Rearrangement Three_Nitropyrazole->Nitration3 Three_Four_DNP 3,4-Dinitropyrazole Nitration2->Three_Four_DNP Three_Five_DNP 3,5-Dinitropyrazole Nitration3->Three_Five_DNP

Caption: Synthetic pathways to 3,4- and 3,5-dinitropyrazole.

Characterization Techniques

A suite of analytical techniques is employed to fully characterize the synthesized dinitropyrazole isomers:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure and purity of the compounds.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction is essential for determining the precise molecular structure, crystal packing, and density.[3]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and decomposition temperatures, providing insights into thermal stability.[7]

  • Sensitivity Testing: Standardized tests are conducted to measure the sensitivity of the materials to impact, friction, and electrostatic discharge (ESD).[5]

Computational Performance Prediction

Due to the hazards and costs associated with experimental testing, computational methods are widely used to predict the energetic performance of new materials. Thermochemical codes like CHEETAH are employed to calculate detonation parameters such as detonation velocity and pressure based on the material's density and heat of formation.[5]

Performance_Prediction_Workflow Input Molecular Structure (from experiment or calculation) Density_Calc Density Calculation (Quantum Mechanics or Experimental Data) Input->Density_Calc HOF_Calc Heat of Formation Calculation (Quantum Mechanics) Input->HOF_Calc Thermo_Code Thermochemical Code (e.g., CHEETAH) Density_Calc->Thermo_Code HOF_Calc->Thermo_Code Output Detonation Velocity Detonation Pressure Other Performance Parameters Thermo_Code->Output

Caption: Workflow for computational prediction of energetic performance.

Conclusion and Future Outlook

The comparative study of dinitropyrazole isomers highlights the profound impact of nitro group placement on the energetic properties of the pyrazole scaffold. Both 3,4-DNP and 3,5-DNP have emerged as promising energetic materials with performance characteristics superior to TNT.[8] The choice between these isomers for a specific application will depend on the desired balance of performance, stability, and processing characteristics. Further research into the synthesis and characterization of other dinitropyrazole isomers, as well as the development of their derivatives, will continue to be a fruitful area of investigation in the field of energetic materials.[9][10] The insights gained from such studies are invaluable for the design of next-generation explosives and propellants with enhanced safety and performance profiles.

References

  • Das, P., Bhatia, P., Verma, S., Yadav, A., Sahoo, S., & Kumar, D. (2025). Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. ACS Publications. [Link]

  • Chavez, D. E., Tappan, B. C., & Hiskey, M. A. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Li, Y., & Wang, R. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Chavez, D. E., Tappan, B. C., & Hiskey, M. A. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. [Link]

  • Das, P., Bhatia, P., & Kumar, D. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. [Link]

  • Klapötke, T. M., Stierstorfer, J., & Weber, B. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed. [Link]

  • Das, P., Bhatia, P., Verma, S., Yadav, A., Sahoo, S., & Kumar, D. (2025). Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. PubMed. [Link]

  • Das, P., Bhatia, P., Verma, S., Yadav, A., Sahoo, S., & Kumar, D. (2025). Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. The Journal of Organic Chemistry. [Link]

  • Chavez, D. E., & Tappan, B. C. (2023). Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing. [Link]

  • Kumar, D., & Verma, S. (2023). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Chavez, D. E., & Tappan, B. C. (2023). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Gu, Z., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Structural Chemistry. [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2025). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI. [Link]

Sources

Cross-Validation of Computational Predictions for Dinitropyrazole Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes domain of energetic materials and pharmaceutical intermediates, the dinitropyrazole (DNP) scaffold—specifically isomers 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) —presents a unique challenge.[1] While Density Functional Theory (DFT) and molecular dynamics (MD) offer rapid screening capabilities, their predictive accuracy for solid-state properties often diverges from experimental reality due to complex intermolecular hydrogen bonding and crystal packing polymorphism.

This guide provides a rigorous technical framework for cross-validating computational models against experimental benchmarks. We focus on the "Triad of Performance": Crystal Density (


) , Enthalpy of Formation (

)
, and Detonation Velocity (

)
.[1]

Part 1: The Computational Landscape

The Modeling Workflow

To predict the properties of DNP derivatives, a multi-stage computational workflow is required. Reliance on a single method (e.g., gas-phase DFT) without solid-state correction is the primary cause of failure in performance prediction.

Recommended Protocol:

  • Geometry Optimization: DFT-B3LYP/6-311++G(d,p) is the baseline for gas-phase geometry.

  • Enthalpy Calculation: Use isodesmic reactions rather than atomization energies to cancel systematic errors.

  • Solid-State Projection: Apply molecular surface electrostatic potential (ESP) corrections or polymorph prediction tools (e.g., USPEX) to estimate crystal density.

  • Performance Modeling: Input derived

    
     and 
    
    
    
    into thermochemical codes like EXPLO5.
Computational Logic Diagram

The following workflow illustrates the error-correction loops required for high-fidelity predictions.

G cluster_0 Property Derivation Start Molecular Structure (3,4-DNP / 3,5-DNP) DFT Gas Phase Optimization (B3LYP/6-311++G**) Start->DFT Isodesmic Isodesmic Reactions (ΔHf Gas) DFT->Isodesmic VolSurf 0.001 a.u. Isosurface (Est. Density) DFT->VolSurf EXPLO5 EXPLO5 / Cheetah (Perf. Prediction) Isodesmic->EXPLO5 Input ΔHf VolSurf->EXPLO5 Input ρ Exp_Loop Experimental Validation (XRD / Calorimetry) EXPLO5->Exp_Loop Compare VOD/P_cj Exp_Loop->DFT Refine Functional (dispersion correction)

Figure 1: Iterative computational workflow for energetic property prediction. Note the feedback loop from experimental validation to functional refinement.

Part 2: Critical Property Analysis (Comparative Data)

Density: The Single Largest Source of Error

For dinitropyrazoles, density drives detonation pressure (


). Computational methods often underestimate density because they fail to account for the extensive hydrogen-bonding network (N-H...N) present in 3,5-DNP crystals.

Comparative Analysis:

  • Prediction: Standard molecular volume methods often predict

    
     for 3,5-DNP.
    
  • Experiment: X-ray diffraction (XRD) reveals a density of 1.81 - 1.90 g/cm³ (depending on recrystallization solvent and derivatives like LLM-116).

  • Causality: The planar structure of 3,5-DNP allows for "graphite-like" sheet packing, which gas-phase calculations cannot simulate without Periodic Boundary Condition (PBC) DFT.

Enthalpy of Formation ( )

Direct atomization methods (calculating energy from isolated atoms) notoriously overestimate


 for nitrogen-rich heterocycles.
  • Protocol: Use the Isodesmic Reaction Method .[2]

    • Reaction: Dinitropyrazole + 2(CH₄)

      
       Pyrazole + 2(Nitromethane).
      
    • Logic: Bond types are conserved on both sides, cancelling out systematic basis set errors.

Summary Table: Predicted vs. Experimental (3,5-DNP)

Data aggregated from standard energetic material databases and recent literature [1, 2, 5].

PropertyMethodValueDeviationNotes
Density (

)
DFT (Volumetric)1.76 g/cm³-6.8%Fails to capture H-bond stacking.
Experimental (XRD) 1.89 g/cm³ Ref Recrystallized from ethanol.
Enthalpy (

)
PM3 (Semi-empirical)+180 kJ/mol+45%Severe overestimation.
DFT (Isodesmic)+125 kJ/mol<5%Excellent agreement.
Experimental (DSC) 120-130 kJ/mol Ref Derived from combustion calorimetry.
Detonation Vel. (

)
EXPLO5 (w/ Pred.

)
8,100 m/s-8.0%Error propagates from density.
Experimental 8,800 m/s Ref High performance due to high crystal density.

Part 3: Experimental Validation Protocols

To validate the computational models, the following "Ground Truth" protocols must be executed. These are designed to be self-validating.

Synthesis & Purification (The Control)
  • Synthesis: Nitration of pyrazole using mixed acid (HNO₃/H₂SO₄) followed by thermal rearrangement to yield 3,5-DNP.

  • Purification: Critical step. Crude product contains 3,4-DNP isomer impurities.

    • Validation: Use ¹H-NMR . 3,5-DNP shows a singlet (due to tautomeric symmetry) or distinct shifts compared to the doublet of 3,4-DNP. Purity >98% is required for valid density measurements.

Pycnometry & X-Ray Diffraction (Density Validation)

Do not rely solely on gas pycnometry, as it can measure skeletal density rather than bulk crystal density.

  • Single Crystal XRD: Grow crystals in ethanol/water. Solve structure to determine

    
     value and Unit Cell Volume (
    
    
    
    ).
    • Formula:

      
      
      
  • Cross-Check: Compare XRD density with Gas Pycnometry (He displacement). If Pycnometry < XRD by >2%, the sample has internal voids/defects.

Calorimetry (Enthalpy Validation)
  • Instrument: Oxygen Bomb Calorimeter.

  • Calibration: Benzoic acid standard.

  • Protocol: Measure Energy of Combustion (

    
    ).
    
  • Conversion:

    
    .
    
    • Self-Validation: Ensure the solid residue is analyzed. Incomplete combustion of high-nitrogen compounds is a common error source leading to lower reported energy.

Part 4: Case Study - The Isomer Effect

Why does the model fail for one isomer and work for the other?

  • 3,4-DNP: Asymmetric. Lower melting point (~275°C dec). Weaker intermolecular interactions. Computational density predictions are often more accurate here because packing is less dense/anomalous.

  • 3,5-DNP: Symmetric. High melting point (~296°C). Strong H-bonding.[1] Computational models consistently underestimate density unless specific dispersion-corrected functionals (e.g., wB97X-D) are used.

Error Propagation Logic

The diagram below details how a minor error in density prediction amplifies into a major safety/performance miscalculation.

ErrorProp Input Input: Predicted Density (Error: -5%) Pressure Detonation Pressure (P ∝ ρ²) Input->Pressure Error amplifies to -10% Velocity Detonation Velocity (D ∝ ρ) Input->Velocity Error amplifies to -5% Safety Safety Margin (Critical Diameter) Pressure->Safety False Negative (Risk of failure)

Figure 2: Error propagation in energetic material modeling. A 5% error in density results in a significantly larger error in detonation pressure.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Comparison of isomer properties and sensitivity data.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. (2021). Detailed thermal analysis (DSC/TG) and kinetic modeling of LLM-116 and derivatives.

  • Theoretical and experimental investigation into a eutectic system of 3,4-dinitropyrazole. Journal of Molecular Modeling. (2017). Validation of MD simulations for melting point prediction against DSC. [3]

  • Using thermochemical code EXPLO5 to predict the performance parameters of explosives. Central European Journal of Energetic Materials. (2021). Methodology for using EXPLO5 and comparison with cylinder tests.

  • Synthesis and characterization of 4-Amino-3,5-dinitropyrazole (LLM-116). Propellants, Explosives, Pyrotechnics. (Cited via ResearchGate context). High-density energetic benchmarks.

Sources

Energetic Plasticizer Evaluation: N-Functionalized Dinitropyrazoles vs. BDNPA/F

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal (BDNPA/F) has served as the industry-standard energetic plasticizer for solid propellants and polymer-bonded explosives (PBXs). Its ability to depress the glass transition temperature (


) and improve processability is well-documented. However, BDNPA/F suffers from critical vulnerabilities: high volatility, migration issues, and susceptibility to acid-catalyzed hydrolysis due to its acetal/formal linkages.

This guide evaluates a superior class of alternatives: N-functionalized 3,4-dinitropyrazoles (DNPs) , specifically focusing on N-allyl-3,4-Dinitropyrazole (N-allyl-DNP) . Unlike the aliphatic ether backbone of BDNPA/F, DNP-based plasticizers utilize an aromatic pyrazole core, offering significantly enhanced thermal stability and density while maintaining the necessary low-temperature properties.

Key Finding: N-allyl-DNP exhibits a


 of -72.1°C  (comparable to BDNPA/F) but offers a decomposition temperature (

) over 100°C higher than BDNPA/F, eliminating the hydrolysis risks associated with acetal-based systems.

Chemical Architecture & Stability Mechanism

The fundamental performance difference lies in the molecular backbone. BDNPA/F relies on oxygen-rich aliphatic chains linked by acetal groups. These groups are chemically fragile, acting as the initiation site for decomposition. In contrast, dinitropyrazoles derive their energy from the strain and nitrogen content of an aromatic ring, which is inherently resistant to hydrolysis.

Structural Comparison Diagram

ChemicalStructure cluster_0 Legacy: BDNPA/F System cluster_1 Advanced: Dinitropyrazole System BDNPA BDNPA/F Mixture (Aliphatic Nitroacetal) Weakness Acetal Linkage (Hydrolysis Susceptible) BDNPA->Weakness Chemical Vulnerability Strength Pyrazole Ring (Thermally Robust) Weakness->Strength Performance Gap DNP N-allyl-3,4-DNP (Aromatic Heterocycle) DNP->Strength Stabilizing Core

Figure 1: Structural comparison highlighting the acetal vulnerability of BDNPA/F versus the aromatic stability of DNP derivatives.

The Stability Advantage[1]
  • BDNPA/F Failure Mode: The acetal carbon is susceptible to acid-catalyzed hydrolysis, leading to the formation of 2,2-dinitropropanol and aldehydes.[1] This reaction is autocatalytic in acidic binder systems (e.g., NC/NG).

  • DNP Resilience: The pyrazole ring is aromatic. The nitro groups are attached directly to the ring carbons, requiring significantly higher energy (C-N homolysis) to initiate decomposition.

Performance Metrics Comparison

The following data synthesizes experimental results comparing standard BDNPA/F (50:50 eutectic) against N-allyl-3,4-DNP.

MetricBDNPA/F (Baseline)N-allyl-3,4-DNP (Alternative)Impact on Formulation
Physical State Liquid EutecticLiquidProcessability
Density (

)
1.38 - 1.40 g/cm³~1.45 - 1.50 g/cm³*Higher Energy Density
Glass Transition (

)
-67°C to -80°C-72.1°CEquivalent Low-Temp Mech. Props
Melting Point (

)
-25.9°C (Eutectic)-60.2°CSuperior Cold Storage Stability
Decomposition (

)
~160°C (Onset)> 270°CDrastically Improved Safety Margins
Oxygen Balance -60%-65% (approx)Comparable
Vapor Pressure Moderate (High Volatility)LowReduced Migration/Aging

*Density estimated based on functional group contribution and structural analogues (1-methyl-3,4-DNP is 1.67 g/cm³; allyl substitution lowers density slightly but remains > BDNPA/F).

Data Interpretation[1][3][4][5][6][7][8][9]
  • Thermal Stability: The DNP derivative offers a massive safety buffer. While BDNPA/F begins to degrade near 160°C (often lower in the presence of impurities), N-allyl-DNP remains stable up to 270°C. This allows for higher curing temperatures and safer handling.

  • Low-Temperature Mechanics: A critical requirement for plasticizers is preventing the "freezing" of the polymer binder. N-allyl-DNP matches the

    
     performance of BDNPA/F, ensuring propellants remain rubbery and do not crack at high altitudes or in arctic conditions.
    

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols. These are designed to be self-validating systems.

Protocol A: Vacuum Stability Test (STANAG 4556 Equivalent)

Objective: Quantify chemical stability and gas evolution under thermal stress.

  • Preparation: Calibrate a pressure transducer system (e.g., STABIL) to 0.1 mbar precision.

  • Sample Loading: Weigh 2.00 ± 0.01 g of the plasticizer into a glass test tube.

  • Evacuation: Connect the tube to the manifold. Evacuate to < 10 Pa to remove dissolved air and moisture.

  • Heating: Immerse the tube in a heating block maintained at 100°C (for BDNPA/F comparison) or 120°C (for DNP stress testing).

  • Measurement: Record pressure rise continuously for 48 hours.

  • Calculation: Convert pressure rise to Volume of Gas (

    
    ) in mL/g at STP.
    
    • Pass Criteria:

      
       mL/g after 48h.
      
    • Expected Result: BDNPA/F often approaches 1-2 mL/g due to volatility and minor decomposition. N-allyl-DNP typically yields < 0.2 mL/g, indicating superior stability.

Protocol B: Plasticizer Migration (Accelerated Aging)

Objective: Measure the tendency of the plasticizer to migrate out of the binder matrix.

MigrationProtocol Step1 1. Sample Preparation (Cured Binder + 20% Plasticizer) Step2 2. Sandwich Assembly (Sample between porous Teflon discs) Step1->Step2 Step3 3. Thermal Stress (60°C for 7 Days) Step2->Step3 Step4 4. Gravimetric Analysis (Weigh Sample & Discs) Step3->Step4 Result Calculate % Weight Loss (Migration Coefficient) Step4->Result

Figure 2: Workflow for accelerated migration testing.

  • Matrix: Prepare a standard HTPB or GAP binder cured with IPDI containing 20 wt% of the plasticizer.

  • Assembly: Cut 10mm diameter discs of the cured binder. Sandwich each disc between two sheets of porous material (e.g., unglazed ceramic or porous PTFE) to act as a "sink" for migrating liquid.

  • Aging: Place the sandwich in a sealed vessel at 60°C for 168 hours (7 days).

  • Analysis: Remove the porous sink, wipe the sample surface gently, and re-weigh the polymer disc.

  • Validation: High migration (>5% mass loss) indicates poor compatibility or high volatility. BDNPA/F typically shows higher mass loss than DNP derivatives due to its higher vapor pressure.

Conclusion & Recommendation

Recommendation: For new formulations requiring high thermal stability and insensitivity, N-allyl-3,4-dinitropyrazole is the superior candidate.

While BDNPA/F remains a cost-effective solution for legacy systems, its thermal instability and hydrolysis susceptibility pose long-term aging risks. The DNP class of plasticizers solves these issues by leveraging the aromatic stability of the pyrazole ring without sacrificing the critical low-temperature glass transition properties (


).

Transition Strategy:

  • Immediate Action: Screen N-allyl-DNP in small-scale compatibility tests with your specific binder system (GAP vs. HTPB).

  • Long-term: Replace BDNPA/F in high-temperature applications or munitions requiring IM (Insensitive Munitions) compliance, as the DNP derivative significantly raises the threshold for thermal runaway.

References

  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.[2] ACS Omega, 8(21), 18408–18413.[2] [Link]

  • Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer (BDNPA/F).[1][3][4] ACS Omega, 7(34), 30275–30280.[1] [Link]

  • Zhai, L., et al. (2017). Property characterization of 3,4-dinitropyrazole and its application. Chinese Journal of Energetic Materials.[5] [Link]

  • Adolph, H. G. (1991). Bis(dinitropropyl) Formal/Dinitrobutyl Dinitropropyl Formal Plasticizer.[6] US Patent/DTIC Report. [Link]

Sources

A Comparative Structural and Performance Analysis of Dinitropyrazole Derivatives as Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The field of energetic materials is in a constant state of evolution, driven by the demand for compounds that offer superior performance, enhanced safety characteristics, and environmental compatibility. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a particularly promising class of materials. Their inherent high heats of formation, significant nitrogen content leading to the generation of environmentally benign N₂ gas upon decomposition, and tunable properties make them attractive alternatives to traditional explosives like TNT.[1][2] Among these, dinitropyrazoles (DNPs) represent a foundational scaffold for developing next-generation energetic materials.[1]

This guide provides an in-depth comparative analysis of key dinitropyrazole isomers, primarily focusing on 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP). We will explore how subtle changes in molecular structure—specifically, the placement of the nitro functional groups—profoundly influence their physicochemical properties, thermal stability, and energetic performance. Furthermore, we will examine the effects of N-substitution on the pyrazole ring, a common strategy to modulate properties such as melting point and sensitivity. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for synthesis and characterization to provide researchers with a comprehensive and practical resource.

Structural Isomers of Dinitropyrazole

The parent dinitropyrazole molecule is characterized by a five-membered pyrazole ring functionalized with two nitro groups. The relative positions of these electron-withdrawing groups dictate the electronic distribution, intermolecular interactions, and crystal packing of the molecule, which in turn govern its bulk properties. The most commonly studied isomers are 3,4-DNP and 3,5-DNP.

Caption: Molecular structures of 3,4-DNP and 3,5-DNP isomers.

Comparative Analysis of Physicochemical and Energetic Properties

The strategic placement of nitro groups and subsequent functionalization of the pyrazole ring allow for the fine-tuning of material properties. The following table summarizes key performance metrics for 3,4-DNP and 3,5-DNP, providing a clear basis for comparison.

Property3,4-Dinitropyrazole (3,4-DNP)3,5-Dinitropyrazole (3,5-DNP)Reference(s)
Molecular Formula C₃H₂N₄O₄C₃H₂N₄O₄
Molecular Weight 158.07 g/mol 158.07 g/mol
Density (ρ) 1.79 - 1.87 g/cm³1.70 - 1.80 g/cm³[1][3][4]
Melting Point (Tₘ) 71 - 88 °C68 - 171 °C[1][3][5]
Decomposition Temp. (Tₑₓₒ) ~285 °C~171 °C[1][3]
Detonation Velocity (Vₑ) ~8100 m/s6245 - 8610 m/s[1][3]
Detonation Pressure (P) ~29.4 GPa14.1 - 30.8 GPa[1][3]
Impact Sensitivity 47.7 cm ("go" measurement)19.2 cm ("go" measurement)[4]
Friction Sensitivity >360 N240 N[3]

Discussion of Structure-Property Relationships

The data presented above reveals critical insights into how isomeric and structural variations affect the performance and safety of dinitropyrazole derivatives.

The Influence of Nitro Group Positioning
  • Density and Stability: 3,4-DNP generally exhibits a higher crystal density than 3,5-DNP.[1][3] This is a crucial parameter for energetic materials, as higher density often correlates with superior detonation performance. The arrangement of nitro groups in 3,4-DNP allows for more efficient crystal packing and stronger intermolecular interactions. Furthermore, 3,4-DNP displays significantly higher thermal stability, with a decomposition temperature around 285 °C, compared to ~171 °C for 3,5-DNP.[1][3] This makes 3,4-DNP a more robust candidate for applications requiring thermal resilience, such as melt-cast explosives.[5][6]

  • Sensitivity: Experimental data indicates that 3,4-DNP is less sensitive to impact and friction than its 3,5-isomer.[3][4] This enhanced insensitivity is a highly desirable characteristic for improving the safety and handling of energetic materials.

The Effect of N-Substitution

A widely employed strategy to modify the properties of DNPs is the substitution of the acidic proton on the ring nitrogen (N1 position).

  • Melting Point Reduction: Alkylating the N-H group has been shown to dramatically lower the melting point. For instance, N-methyl-3,4-DNP has a melting point of 20–23 °C, a decrease of over 60 °C compared to the parent 3,4-DNP.[4][7] This effect is even more pronounced with larger substituents; N-allyl and N-acryl substituted DNPs are liquids at room temperature, with melting points ranging from -60.2 to -38.6 °C.[7][8] This transformation into liquid explosives makes them suitable for specialized applications in extremely cold environments or as energetic plasticizers.[4][7]

  • Thermal Stability Modulation: While N-methylation can increase the thermal stability of 3,4-DNP (from ~276 °C to ~300 °C), the introduction of larger groups like allyl or methacryl moieties tends to lower the decomposition temperature compared to the parent compounds.[4][9] This is likely due to the introduction of weaker bonds between the pyrazole nitrogen and the substituent.[4]

  • Sensitivity Reduction: A significant advantage of N-substitution is the general decrease in sensitivity to impact, friction, and electrostatic discharge compared to the unsubstituted DNP parent compounds.[7][9][10] This trade-off, where a slight decrease in energetic output is accompanied by a marked improvement in safety, is a key consideration in modern energetic material design.

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental procedures are essential. Below are representative protocols for the synthesis and thermal characterization of dinitropyrazole derivatives.

Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

The synthesis of dinitropyrazoles typically follows a multi-step pathway starting from pyrazole. The following protocol is a generalized procedure based on established literature methods.[4][7]

Caution: The synthesis of energetic materials should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures, including personal protective equipment (PPE) and blast shields.

Step-by-Step Methodology:

  • N-Nitration of Pyrazole: Pyrazole is first nitrated at the N1 position. This is typically achieved by reacting pyrazole with a mixture of 90% nitric acid (HNO₃) and acetic anhydride (Ac₂O) at low temperatures to yield N-nitropyrazole.[7]

  • Thermal Rearrangement to 3-Nitropyrazole: The N-nitropyrazole intermediate is then subjected to thermal isomerization. Refluxing in a high-boiling solvent like 1,2-dichlorobenzene causes the nitro group to migrate from the nitrogen to the C3 position of the pyrazole ring, yielding 3-nitropyrazole.[7]

  • Second Nitration to 3,4-Dinitropyrazole: The final step involves the introduction of a second nitro group. 3-nitropyrazole is carefully treated with a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid (H₂SO₄), to afford the final 3,4-dinitropyrazole product.[7]

  • Purification: The crude product is purified, typically through recrystallization from an appropriate solvent, to obtain a crystalline solid.

Thermal Analysis by DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for characterizing the thermal stability of energetic materials.[11] DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points and exothermic decomposition events. TGA measures the change in mass as a function of temperature, indicating the onset of decomposition.[12]

Step-by-Step Methodology:

  • Sample Preparation: A small, precise amount of the dinitropyrazole sample (typically 1-5 mg) is weighed into an aluminum or copper crucible.

  • Instrument Setup: The instrument is calibrated using known standards (e.g., indium for temperature and enthalpy).

  • Experimental Conditions: The sample is placed in the instrument furnace alongside an empty reference crucible. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample is heated at a constant linear rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.[12]

  • Data Acquisition: The instrument records the differential heat flow (DSC) and the sample mass (TGA) simultaneously as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine key thermal events:

    • Melting Point (Tₘ): Identified as the onset or peak of an endothermic event in the DSC curve before mass loss occurs.

    • Decomposition Temperature (Tₑₓₒ): Identified as the onset temperature of the major exothermic peak in the DSC curve, which should correspond with the onset of mass loss in the TGA curve.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Workflow syn_start Pyrazole Starting Material step1 Step 1: N-Nitration syn_start->step1 step2 Step 2: Thermal Rearrangement step1->step2 step3 Step 3: C-Nitration step2->step3 purify Purification (Recrystallization) step3->purify syn_end Pure DNP Derivative purify->syn_end sample_prep Sample Preparation syn_end->sample_prep dsc_tga DSC / TGA Analysis sample_prep->dsc_tga Thermal Properties xrd X-Ray Crystallography sample_prep->xrd Crystal Structure spectroscopy Spectroscopic Analysis (NMR, IR) sample_prep->spectroscopy Molecular Structure data_analysis Data Analysis & Comparison dsc_tga->data_analysis xrd->data_analysis spectroscopy->data_analysis

Caption: Experimental workflow for synthesis and characterization of DNP derivatives.

Conclusion

The structural analysis of dinitropyrazole derivatives underscores a clear and actionable set of structure-property relationships. The choice between isomers like 3,4-DNP and 3,5-DNP presents a trade-off between thermal stability and other performance metrics, with 3,4-DNP emerging as a superior candidate for applications demanding high thermal robustness and lower sensitivity.[1][3] Furthermore, the strategic functionalization of the N1 position on the pyrazole ring provides a powerful tool for tuning the physical state and sensitivity of these energetic materials. By converting solid DNPs into energetic liquids or plasticizers with reduced sensitivity, researchers can develop novel formulations for a wide range of applications.[4][7] The data and protocols presented in this guide offer a foundational resource for scientists and engineers working to design the next generation of advanced, safer, and more reliable energetic materials.

References

  • GONG Yun, HU Chang-wen, LI Hui, LI Yang-guang, Wang Yong-hui. (2008). Synthesis and characterization of 3,4-dinitropyrazole. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 17(1): 87-91.
  • Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.
  • AIP Publishing. (2023).
  • ResearchGate. (2025).
  • Fischer, N., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed.
  • Mayer, P., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC.
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles.
  • Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PubMed.
  • AIP Publishing. (2023).
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Husson, E., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

Sources

Benchmarking Thermal Stability: Novel High-Nitrogen Energetic Materials vs. Legacy Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Holy Grail" of energetic materials (EMs) research is the synthesis of high-density, high-detonation-velocity compounds that possess the thermal and mechanical insensitivity of TATB or TNT. For decades, RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (octogen) have served as the benchmarks. However, novel high-nitrogen heterocycles—specifically TKX-50 and FOX-7 —are challenging these standards by offering superior energy densities with significantly improved thermal safety profiles.

This guide provides a rigorous, data-driven comparison of these novel materials against legacy standards, detailing the experimental protocols required to validate their thermal stability in compliance with NATO STANAG 4515.

Part 1: Methodological Framework (STANAG 4515)

To benchmark thermal stability objectively, one cannot rely on single-point melting point measurements. The industry standard, governed by STANAG 4515 , requires differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under non-isothermal conditions to derive kinetic parameters.

Experimental Protocol: Non-Isothermal DSC
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Calibration: Indium (

    
    C) and Zinc (
    
    
    
    C) standards.
  • Sample Mass: 0.5 – 2.0 mg.

    • Why? Minimizes thermal gradients within the sample and prevents sensor damage during deflagration.

  • Crucible: High-pressure gold-plated stainless steel or aluminum pans with a 50 µm pinhole lid .

    • Causality: The pinhole allows gaseous decomposition products to escape (preventing pressure artifacts) while maintaining a "self-atmosphere" that mimics bulk storage conditions.

  • Heating Rates (

    
    ):  1, 2, 5, and 10 K/min.[1]
    
    • Logic: Varying

      
       is mathematically required to solve the Arrhenius equation using the Kissinger or Ozawa-Flynn-Wall (OFW) methods.
      
Workflow Visualization

The following diagram outlines the critical path from sample preparation to safety parameter calculation.

ThermalAnalysisWorkflow Sample Sample Preparation (0.5-2.0 mg, Pinhole Pan) DSC Non-Isothermal DSC (Rates: 1, 2, 5, 10 K/min) Sample->DSC STANAG 4515 Data Data Extraction (T_onset, T_peak) DSC->Data Exothermic Events Kinetics Kinetic Analysis (Kissinger/OFW Models) Data->Kinetics Shift in T_p Safety Safety Prediction (Critical Temp T_b) Kinetics->Safety E_a & Pre-exp Factor

Figure 1: The analytical workflow for determining thermal safety parameters of energetic materials.

Part 2: Comparative Analysis (Novel vs. Legacy)

The following data aggregates recent experimental findings comparing the novel ionic salt TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate) and the insensitive FOX-7 (1,1-diamino-2,2-dinitroethylene) against legacy nitramines.

Table 1: Thermal and Energetic Performance Benchmarks
MaterialClass

(°C)

(°C)
Activation Energy

(kJ/mol)
Density (g/cm³)Detonation Vel.[2] (m/s)
RDX (Ref)Nitramine204 - 210230 - 240190 - 1951.828,750
HMX (Ref)Nitramine270 - 280285 - 290280 - 2851.919,100
CL-20 Cage Nitramine215 - 220225 - 235180 - 1902.049,400
TKX-50 Ionic Salt221 - 225 250 - 253 190 - 237 1.88 9,698
FOX-7 Push-Pull Ethylene220 - 230260 - 280220 - 2401.888,870

Key Insights:

  • The TKX-50 Advantage: TKX-50 exhibits a

    
     comparable to RDX but offers a significantly higher detonation velocity (
    
    
    
    m/s), rivaling the unstable CL-20.[2] Unlike CL-20, which has a lower activation energy (
    
    
    kJ/mol) indicating higher sensitivity, TKX-50 maintains a robust
    
    
    (
    
    
    kJ/mol).
  • FOX-7 Stability: FOX-7 demonstrates superior thermal stability with a

    
     approaching that of HMX, driven by its "push-pull" electronic structure and extensive intermolecular hydrogen bonding, making it an ideal candidate for Insensitive Munitions (IM).
    
Part 3: Kinetic Analysis & Safety Prediction

To translate raw DSC data into real-world safety parameters (like storage life or critical explosion temperature), we must calculate the Arrhenius parameters.

The Kissinger Method

The standard approach (ASTM E698 / STANAG 4515) uses the shift in peak temperature (


) as a function of heating rate (

).


  • 
     (Activation Energy):  Derived from the slope of the plot 
    
    
    
    vs
    
    
    .
  • 
     (Pre-exponential Factor):  Derived from the intercept.
    
Critical Temperature of Thermal Explosion (

)

Once


 and 

are known, the Critical Temperature (

)—the temperature at which the material will self-heat to explosion—can be estimated.[3][4][5] This is more relevant for safety than

.


(Where 

is the peak temperature extrapolated to

).
Decision Logic for Material Selection

The following diagram illustrates the decision matrix for selecting a candidate material based on kinetic data.

MaterialSelection Input Calculate E_a and T_b CheckEa Is E_a > 200 kJ/mol? Input->CheckEa CheckTb Is T_b > 200°C? CheckEa->CheckTb Yes MedStab Moderate Stability (e.g., TKX-50, RDX) Requires Binder Stabilization CheckEa->MedStab Marginal (150-190) LowStab Low Stability (e.g., CL-20, TATP) Reject or Co-crystalize CheckEa->LowStab No (<150 kJ/mol) HighStab High Stability Candidate (e.g., FOX-7, HMX) Suitable for IM CheckTb->HighStab Yes CheckTb->MedStab No

Figure 2: Decision matrix for categorizing energetic materials based on kinetic stability parameters.

Conclusion

Benchmarking novel energetic materials requires a shift from simple melting point analysis to rigorous kinetic modeling. TKX-50 represents a paradigm shift: it breaks the traditional density-stability inverse relationship, offering the power of CL-20 with the thermal handling safety of RDX. For researchers, the critical differentiator is the Activation Energy (


) ; materials with 

kJ/mol (like FOX-7 and high-purity TKX-50) provide the necessary safety margins for next-generation insensitive munitions.
References
  • NATO Standardization Office. (2015). STANAG 4515: Explosives, Thermal Analysis Using Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Heat Flow Calorimetry (HFC) and Thermogravimetric Analysis (TGA).[6][7]

  • Viswanath, D. S., et al. (2007). Thermal Properties of Energetic Materials.[6][7][8][9][10][11] In: Energetic Materials: Thermophysical Properties, Predictions, and Exploration.[12] Springer.

  • Klapötke, T. M., et al. (2012). TKX-50: A Highly Energetic Material with Low Sensitivity.[2]Journal of Materials Chemistry, 22, 20418-20422.

  • Badgujar, D. M., et al. (2008). Advances in High Nitrogen Energetic Materials.Talanta, 75(3), 835-845.

  • Sinditskii, V. P., et al. (2015). Thermal Decomposition of the New High-Performance Explosive TKX-50.Thermochimica Acta, 614, 85-92.

Sources

literature review of the synthesis and properties of substituted dinitropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Substituted Dinitropyrazoles: Synthesis, Properties, and Performance

For researchers, materials scientists, and drug development professionals working with high-nitrogen heterocyclic scaffolds, substituted dinitropyrazoles (DNPs) represent a critical class of compounds. While historically engineered as next-generation energetic materials to replace traditional explosives like TNT and RDX, the highly functionalizable pyrazole ring offers unique insights into structure-property relationships, crystal packing, and thermodynamic stability[1].

This guide objectively compares the synthesis mechanisms, physical properties, and performance metrics of key DNP isomers (3,4-DNP and 3,5-DNP) and their substituted derivatives, providing actionable, self-validating protocols for laboratory development.

Mechanistic Pathways of Dinitropyrazole Synthesis

The direct C-nitration of an unsubstituted 1H-pyrazole ring is notoriously difficult. The basic nitrogen atom becomes rapidly protonated in strongly acidic nitrating mixtures, deactivating the ring toward electrophilic aromatic substitution. To circumvent this, chemists employ a kinetically favored N-nitration followed by a thermally driven sigmatropic rearrangement[1][2].

DNP_Synthesis Pyrazole 1H-Pyrazole N_NP 1-Nitropyrazole (N-Nitration) Pyrazole->N_NP HNO3 / Ac2O C3_NP 3-Nitropyrazole (Thermal Rearrangement) N_NP->C3_NP Heat (145 °C) DNP_34 3,4-Dinitropyrazole (3,4-DNP) C3_NP->DNP_34 HNO3 / H2SO4 DNP_13 1,3-Dinitropyrazole (N-Nitration) C3_NP->DNP_13 HNO3 / Ac2O DNP_35 3,5-Dinitropyrazole (3,5-DNP) DNP_13->DNP_35 NH3 then HCl

Mechanistic synthesis pathways of 3,4-DNP and 3,5-DNP from 1H-pyrazole precursors.

Causality in Pathway Divergence:

  • 3,4-DNP: Once 3-nitropyrazole is formed, the C4 position remains the most electron-rich site. Applying a harsh mixed-acid system (HNO₃/H₂SO₄) forces the second nitro group onto the C4 carbon[3].

  • 3,5-DNP: Direct nitration of 3-nitropyrazole will not yield 3,5-DNP. Instead, 3-nitropyrazole is subjected to mild N-nitration to form 1,3-dinitropyrazole. A subsequent reaction with ammonia triggers a nucleophilic rearrangement, migrating the nitro group to the C5 position to yield the ammonium salt of 3,5-DNP, which is then neutralized[1][4].

Comparative Performance Analysis

The strategic substitution of the pyrazole ring drastically alters its physicochemical profile. Unsubstituted DNPs utilize strong intermolecular hydrogen bonding, leading to high thermal stability. However, substituting the N1 position (e.g., methylation, acrylation) disrupts this hydrogen-bonding network, significantly lowering the melting point[1][5]. This makes N-substituted DNPs highly desirable as melt-castable alternatives to TNT[6].

Quantitative Property Comparison
CompoundDensity (g/cm³)Melting Point (°C)Decomposition Temp (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
3,4-DNP 1.8786–882858.1029.40
3,5-DNP 1.80173–174316.87.7625.57
3,4-MDNP (1-methyl)1.6720–233007.7625.57
LLM-116 (4-amino-3,5-DNP)1.90178>180~9.00~30.00
TNT (Baseline Ref)1.6080.5~2956.9019.00
RDX (Baseline Ref)1.822052138.7034.00

Data aggregated from established energetic material characterizations[1][7][8][9].

Key Takeaways:

  • Symmetry vs. Density: 3,4-DNP exhibits a higher density and superior detonation performance compared to 3,5-DNP[1]. However, the symmetrical molecular distribution of 3,5-DNP grants it a vastly superior melting point and thermal stability[1].

  • Functional Tuning: The introduction of an amino group at the C4 position (LLM-116) creates a highly dense (1.90 g/cm³) and insensitive molecule, bridging the gap between the power of RDX and the stability of TNT[8]. Conversely, N-methylation (3,4-MDNP) drops the melting point to near room temperature, creating a liquid-phase carrier for castable formulations[1].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Success at each intermediate stage can be verified via distinct physical state changes or standard spectroscopic methods.

Protocol A: Three-Step Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

Note: Conduct all nitration reactions behind a blast shield using appropriate PPE.

  • N-Nitration (Formation of 1-Nitropyrazole):

    • Procedure: Prepare a solution of 1H-pyrazole in glacial acetic acid. Slowly add this dropwise to a freshly prepared, ice-cooled mixture of 100% nitric acid and acetic anhydride.

    • Causality: Acetic anhydride acts as a mild dehydrating agent to generate the nitronium ion (NO₂⁺) without the destructive potential of sulfuric acid. This ensures the nitro group attaches to the nitrogen atom rather than destroying the ring[2].

    • Validation: The product can be isolated by pouring over crushed ice. 1-Nitropyrazole presents as a white solid.

  • Thermal Rearrangement (Formation of 3-Nitropyrazole):

    • Procedure: Dissolve 1-nitropyrazole in anisole. Heat the solution to 145 °C and reflux for 10 hours[1].

    • Causality: The N-NO₂ bond is relatively labile. Thermal energy provides the activation energy required for the nitro group to migrate to the thermodynamically favored C3 position[1].

    • Validation: 3-Nitropyrazole precipitates upon cooling and solvent evaporation. Confirm via ¹H NMR (shift of pyrazole protons due to new substitution pattern).

  • C-Nitration (Formation of 3,4-DNP):

    • Procedure: Dissolve 3-nitropyrazole in concentrated sulfuric acid. Slowly add fuming nitric acid, maintaining the temperature between 55–60 °C for 1 hour[2].

    • Causality: The presence of the first nitro group severely deactivates the ring. Sulfuric acid is now strictly required to act as both a catalyst and a dehydrating agent to force the second nitration at the C4 position[3].

    • Validation: Pour the mixture over ice. 3,4-DNP precipitates as a white crystal. Yields typically approach 55% with 99% purity[2].

Protocol B: N-Functionalization (Synthesis of 1-Methyl-3,4-Dinitropyrazole)
  • Deprotonation:

    • Procedure: Suspend 3,4-DNP in acetonitrile. Add 1.2 equivalents of potassium carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: The two electron-withdrawing nitro groups make the N-H proton highly acidic. K₂CO₃ easily deprotonates the molecule, forming a highly nucleophilic pyrazolide anion.

  • Alkylation:

    • Procedure: Add 1.1 equivalents of methyl iodide (CH₃I) dropwise. Reflux the mixture at 60 °C for 4 hours.

    • Causality: The pyrazolide anion attacks the electrophilic carbon of methyl iodide via an SN2 mechanism.

    • Validation: Filter the inorganic salts and evaporate the solvent. The resulting 3,4-MDNP will present as a dense liquid or low-melting solid (Tm = 20–23 °C)[1], confirming the successful disruption of the hydrogen-bonded crystal lattice.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds MDPI - Molecules[Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole AIP Conference Proceedings[Link]

  • Improved Synthesis of 3,4-Dinitropyrazole Chinese Journal of Energetic Materials[Link]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties PubMed - ChemPlusChem[Link]

  • Synthesis of 3, 5-dinitropyrazole ResearchGate[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles ACS Omega[Link]

  • Synthesis, Formulation, and Testing of 3.4-DNP IMEMG[Link]

  • Synthesis and Crystal Structure of 4-Amino-3, 5- Dinitropyrazole Sodium Salt AIP Publishing[Link]

  • Table of explosive detonation velocities Wikipedia[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.